5-Fluoro-3-methyl-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-3-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYPWDQJKOCVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669185 | |
| Record name | 5-Fluoro-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945265-03-2 | |
| Record name | 5-Fluoro-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Fluoro-3-methyl-1H-indazole synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-Fluoro-3-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic scaffold prevalent in medicinal chemistry, notably as a core component in various kinase inhibitors developed for oncology. The strategic incorporation of a fluorine atom at the C5 position and a methyl group at the C3 position significantly influences the molecule's electronic properties and its ability to engage in specific binding interactions, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of a robust and widely employed synthetic pathway for this compound, starting from commercially available 4-fluoroacetophenone. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices, provides detailed, reproducible protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction and Strategic Overview
The indazole core is recognized as a bioisostere of indole, capable of forming crucial hydrogen bonds that mimic the interactions of the indole N-H proton.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[3][4] The title compound, this compound, is of particular interest due to the advantageous properties conferred by its substituents. The C5-fluoro group often enhances metabolic stability and binding affinity, while the C3-methyl group provides a vector for further structural elaboration or can occupy specific hydrophobic pockets in target proteins.
Developing a scalable and efficient synthesis is paramount for advancing drug discovery programs. The synthetic strategy detailed herein is a classical, multi-step approach that offers high reliability and good overall yields. It proceeds via three main transformations:
-
Regioselective Nitration: Introduction of a nitro group onto the aromatic ring of 4-fluoroacetophenone.
-
Nitro Group Reduction: Conversion of the nitro intermediate to a key aniline precursor.
-
Reductive Cyclization: Diazotization of the aniline followed by an intramolecular cyclization to construct the indazole ring system.
This pathway is selected for its use of readily available starting materials and its foundation in well-understood, robust chemical transformations.
Synthesis Pathway Diagram
The overall synthetic route is illustrated below. The pathway begins with 4-fluoroacetophenone and proceeds through nitration, reduction, and a final diazotization/cyclization cascade to yield the target molecule.
Caption: Overall reaction scheme for the synthesis of this compound.
Detailed Synthesis Protocols and Mechanistic Insights
Step 1: Synthesis of 1-(5-Fluoro-2-nitrophenyl)ethan-1-one
This initial step involves the electrophilic aromatic substitution of 4-fluoroacetophenone. The acetyl group is a meta-director, while the fluorine atom is an ortho-, para-director. The directing effects combine to favor nitration at the position ortho to the acetyl group and meta to the fluorine, yielding the desired 2-nitro isomer.
Protocol:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 98%). Cool the flask to 0-5 °C using an ice-water bath.
-
Substrate Addition: Slowly add 4-fluoroacetophenone to the cooled sulfuric acid while stirring. Maintain the temperature below 10 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 70%) to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the reaction flask over 1-2 hours. The internal temperature must be strictly maintained between 0 °C and 5 °C. The reaction is highly exothermic, and careful temperature control is critical to prevent over-nitration and ensure safety.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. A yellow solid will precipitate.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral (pH ~7). The crude product can be purified by recrystallization from an ethanol/water mixture to yield 1-(5-fluoro-2-nitrophenyl)ethan-1-one as a pale-yellow solid.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Fluoroacetophenone | 1.0 | 138.14 | (e.g., 13.8 g, 0.1 mol) |
| Conc. H₂SO₄ (98%) | - | 98.08 | (e.g., 60 mL) |
| Conc. HNO₃ (70%) | 1.1 | 63.01 | (e.g., 7.0 mL, 0.11 mol) |
| Expected Yield: | 75-85% |
Step 2: Synthesis of 1-(2-Amino-5-fluorophenyl)ethan-1-one
The reduction of the nitro group to an amine is a standard transformation. While various methods exist (e.g., catalytic hydrogenation), reduction using tin(II) chloride or iron powder in the presence of an acid or ammonium chloride is common, cost-effective, and highly efficient for this substrate.
Protocol:
-
Reaction Setup: To a round-bottom flask, add 1-(5-fluoro-2-nitrophenyl)ethan-1-one and a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add iron powder (Fe) and a solution of ammonium chloride (NH₄Cl) in water.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude 1-(2-amino-5-fluorophenyl)ethan-1-one is often of sufficient purity for the next step or can be further purified by column chromatography.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-(5-Fluoro-2-nitrophenyl)ethan-1-one | 1.0 | 183.13 | (e.g., 18.3 g, 0.1 mol) |
| Iron Powder (Fe) | 3.0-4.0 | 55.84 | (e.g., 22.3 g, 0.4 mol) |
| Ammonium Chloride (NH₄Cl) | 1.0-1.5 | 53.49 | (e.g., 8.0 g, 0.15 mol) |
| Expected Yield: | 85-95% |
Step 3: Synthesis of this compound
This final step is a classical indazole synthesis involving the formation of a diazonium salt from the aniline precursor, followed by a reductive intramolecular cyclization. Tin(II) chloride (SnCl₂) serves as the reducing agent that facilitates the ring closure.[5][6]
Protocol:
-
Diazotization:
-
Add 1-(2-amino-5-fluorophenyl)ethan-1-one to concentrated hydrochloric acid (HCl) in a flask and cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂) in water.
-
Add the NaNO₂ solution dropwise to the aniline solution, keeping the temperature strictly below 5 °C. Stir for 1 hour at this temperature to ensure complete formation of the diazonium salt.
-
-
Reductive Cyclization:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl. Cool this solution to 0-5 °C.
-
Slowly add the SnCl₂ solution to the cold diazonium salt solution. A precipitate may form.
-
Allow the reaction to stir at 0-10 °C for several hours or overnight until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up and Isolation:
-
Pour the reaction mixture into ice water.
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 8. This step must be performed carefully in an ice bath as it is exothermic.
-
A solid precipitate of this compound will form.
-
-
Purification:
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold water.
-
Dry the solid under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system like toluene or an ethanol/water mixture.
-
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-(2-Amino-5-fluorophenyl)ethan-1-one | 1.0 | 153.15 | (e.g., 15.3 g, 0.1 mol) |
| Conc. HCl (37%) | - | 36.46 | (e.g., 100 mL) |
| Sodium Nitrite (NaNO₂) | 1.1 | 69.00 | (e.g., 7.6 g, 0.11 mol) |
| SnCl₂·2H₂O | 2.5 | 225.65 | (e.g., 56.4 g, 0.25 mol) |
| Expected Yield: | 80-90% |
Experimental Workflow Visualization
The workflow for the critical diazotization and cyclization step is detailed below, highlighting the sequence of operations from reaction setup to final product isolation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
- 6. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-3-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-3-methyl-1H-indazole is a fluorinated derivative of the indazole scaffold, a core heterocyclic motif of significant interest in medicinal chemistry. The introduction of a fluorine atom and a methyl group to the indazole ring system can profoundly influence its physicochemical properties, which in turn are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for its application in drug discovery and development, guiding lead optimization, formulation, and toxicological assessment. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, integrating predicted data with established analytical methodologies.
Indazole and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The strategic placement of substituents on the indazole ring allows for the fine-tuning of its biological and physical properties.
Molecular Structure and Identification
The molecular structure of this compound consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. A fluorine atom is substituted at the 5-position of the benzene ring, and a methyl group is at the 3-position of the pyrazole ring.
Systematic Name: this compound CAS Number: 945265-03-2 Molecular Formula: C₈H₇FN₂ Molecular Weight: 150.15 g/mol [2]
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, the following physicochemical properties are based on computational predictions. These values provide valuable estimates for guiding experimental design and hypothesis generation.
| Property | Predicted Value | Source |
| Boiling Point | 285.3 ± 20.0 °C | --INVALID-LINK--[3] |
| Density | 1.299 ± 0.06 g/cm³ | --INVALID-LINK--[3] |
| pKa | 13.29 ± 0.40 | --INVALID-LINK--[3] |
Note: These values are computationally predicted and should be confirmed by experimental analysis.
Significance of Physicochemical Properties in Drug Discovery
-
Boiling Point and Density: These fundamental physical properties are important for compound handling, purification (e.g., distillation), and process chemistry.
-
pKa: The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH. The predicted pKa of 13.29 suggests that this compound is a very weak acid. Its ionization state will affect its solubility, permeability across biological membranes, and interaction with biological targets.
Synthesis and Structural Elucidation
Proposed Synthesis Route
A common and effective method for the synthesis of 3-methyl-1H-indazoles involves the reaction of an appropriately substituted acetophenone with hydrazine.[4] This approach can be adapted for the synthesis of this compound.
The proposed synthesis would start from 1-(4-fluoro-2-aminophenyl)ethanone, which upon reaction with a diazotizing agent (e.g., sodium nitrite in acidic conditions) followed by reduction and cyclization, would yield the target molecule.
References
A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-3-methyl-1H-indazole
Introduction
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characterization of novel heterocyclic compounds is paramount. 5-Fluoro-3-methyl-1H-indazole is a substituted indazole, a class of bicyclic heteroaromatic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity. This guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. The methodologies for data acquisition and interpretation are detailed to provide a self-validating framework for researchers.
Molecular Structure and Numbering
A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The standard numbering convention for the 1H-indazole ring is utilized throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive information on its constitution.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals for the three aromatic protons, the methyl group protons, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| NH | ~12.0 - 13.0 | br s | - |
| H-4 | ~7.5 - 7.7 | dd | ³J(H4-F5) ≈ 8.0 - 10.0, ⁴J(H4-H6) ≈ 2.5 |
| H-6 | ~7.0 - 7.2 | ddd | ³J(H6-H7) ≈ 9.0, ⁴J(H6-F5) ≈ 5.0 - 7.0, ⁴J(H6-H4) ≈ 2.5 |
| H-7 | ~7.3 - 7.5 | dd | ³J(H7-H6) ≈ 9.0, ⁵J(H7-F5) ≈ 0.5 - 1.0 |
| CH₃ | ~2.5 | s | - |
Causality behind Predictions:
-
NH Proton: The indazole NH proton is typically deshielded and appears as a broad singlet at a high chemical shift, often above 12 ppm, especially in aprotic polar solvents like DMSO-d₆ due to hydrogen bonding with the solvent.[1] Its broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange.
-
Aromatic Protons: The fluorine at C-5 will exert a strong influence on the neighboring protons. H-4 and H-6 will show coupling to the ¹⁹F nucleus. The ortho coupling (³J(H4-F5)) is expected to be the largest, while the meta coupling (⁴J(H6-F5)) will be smaller.[2] The H-7 proton will likely show a very small long-range coupling to the fluorine.
-
Methyl Protons: The methyl group at C-3 is not coupled to any other protons and will therefore appear as a sharp singlet.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond ¹³C-¹⁹F coupling constant.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (J, Hz) |
| C-3 | ~140 - 142 | ⁴J(C3-F5) ≈ 3 - 5 |
| C-3a | ~120 - 122 | ³J(C3a-F5) ≈ 8 - 12 |
| C-4 | ~110 - 112 (d) | ²J(C4-F5) ≈ 20 - 25 |
| C-5 | ~158 - 162 (d) | ¹J(C5-F5) ≈ 230 - 250 |
| C-6 | ~115 - 117 (d) | ²J(C6-F5) ≈ 20 - 25 |
| C-7 | ~118 - 120 | ⁴J(C7-F5) ≈ 3 - 5 |
| C-7a | ~138 - 140 | ³J(C7a-F5) ≈ 8 - 12 |
| CH₃ | ~12 - 14 | - |
Causality behind Predictions:
-
C-5: The carbon atom directly bonded to fluorine (C-5) will be significantly deshielded and will appear at a very high chemical shift. The most prominent feature will be the large one-bond coupling constant (¹J(C5-F5)).[3]
-
Ortho and Meta Carbons: The carbons ortho (C-4, C-6) and meta (C-3a, C-7a) to the fluorine will also show resolvable coupling, with the two-bond couplings being larger than the three-bond couplings.[3]
-
Methyl Carbon: The methyl carbon will appear in the typical aliphatic region.
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is a crucial tool for confirming the presence and environment of the fluorine atom. It is expected to show a single signal.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-5 | ~ -115 to -125 | ddd | ³J(F5-H4) ≈ 8.0 - 10.0, ⁴J(F5-H6) ≈ 5.0 - 7.0, ⁵J(F5-H7) ≈ 0.5 - 1.0 |
Causality behind Predictions:
-
Chemical Shift: The chemical shift of fluorine in fluoroaromatic compounds typically falls in this range relative to a standard like CFCl₃.[4]
-
Multiplicity: The fluorine signal will be split by the neighboring protons. The largest coupling will be with the ortho proton (H-4), followed by the meta proton (H-6). A small, long-range coupling to the para proton (H-7) might also be observed.[4]
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300 - 3100 | N-H | Stretching |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 2950 - 2850 | Methyl C-H | Stretching |
| 1620 - 1580 | C=C | Aromatic ring stretching |
| 1500 - 1450 | C=N | Stretching |
| 1250 - 1150 | C-F | Stretching |
| 850 - 750 | C-H | Aromatic out-of-plane bending |
Causality behind Predictions:
-
The N-H stretch is expected to be a relatively broad band in the high-frequency region.
-
The aromatic C-H stretches appear just above 3000 cm⁻¹.
-
The C-F stretch is a strong absorption in the fingerprint region and is characteristic of fluorinated aromatic compounds.
Experimental Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular formula of this compound is C₈H₇FN₂. The expected exact mass of the molecular ion is approximately 150.06 g/mol . In high-resolution mass spectrometry (HRMS), this can be determined with high precision.
-
Major Fragmentation Pathways: Electron ionization (EI) is expected to produce several characteristic fragments.[5]
-
Loss of H·: A peak at [M-1]⁺ corresponding to the loss of a hydrogen atom.
-
Loss of N₂: A common fragmentation pathway for indazoles is the loss of a molecule of nitrogen, leading to a fragment at [M-28]⁺.
-
Loss of CH₃·: Cleavage of the methyl group would result in a fragment at [M-15]⁺.
-
Formation of Acylium-indazole Cation: A characteristic fragment for indazoles is the acylium-indazole cation at m/z 145, though this is more prominent in 3-carbonyl substituted indazoles.[5] For the present compound, related indazole core fragments would be expected.
-
Experimental Protocol for MS Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Spectrum Generation: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
Conclusion
This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound, grounded in established spectroscopic principles and data from structurally related compounds. The outlined experimental protocols offer a robust framework for the acquisition and validation of this data in a research setting. By understanding the expected spectral features and the underlying reasons for them, researchers can confidently characterize this and similar molecules, accelerating the process of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Strategic Synthesis of 5-Fluoro-3-methyl-1H-indazole: A Guide to Starting Materials and Core Synthetic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-3-methyl-1H-indazole is a key heterocyclic scaffold prevalent in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis is a critical step in the drug discovery and development pipeline. This guide provides an in-depth analysis of the principal synthetic routes to this molecule, with a core focus on the strategic selection of starting materials. We will dissect two primary, field-proven pathways: the classical diazotization of substituted anilines and the convergent condensation of fluorinated ketones with hydrazine. This document is intended for researchers and drug development professionals, offering not just protocols, but the underlying chemical logic, comparative analysis of methodologies, and practical insights to enable robust and scalable synthesis.
Introduction: The Significance of the Indazole Scaffold
Indazole, a fused aromatic heterocycle comprising a benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[3][4] The specific substitution pattern of this compound imparts unique physicochemical properties that are often sought after in drug design to enhance metabolic stability, binding affinity, and cell permeability. Understanding the most efficient and reliable methods to construct this core is paramount for chemists in the pharmaceutical industry.
This guide will explore the synthesis from two distinct and strategically important classes of commercially available starting materials, providing a comprehensive framework for laboratory-scale synthesis and process development.
Pathway A: The Diazotization Route via Substituted Anilines
This classical approach builds the indazole's pyrazole ring onto a pre-existing, appropriately substituted aniline precursor. The key transformation is an intramolecular cyclization triggered by the formation of a diazonium salt.
Core Starting Material: 4-Fluoro-2-methylaniline
The logical and most direct precursor for this pathway is 4-fluoro-2-methylaniline.
-
Chemical Structure:
-
Name: 4-Fluoro-2-methylaniline
-
CAS Number: 452-80-2
-
Molecular Formula: C₇H₈FN
-
-
Causality Behind Experimental Choice: The selection of this starting material is rooted in its structural economy. The fluorine atom at position 4 and the methyl group at position 2 of the aniline ring directly correspond to the desired 5-fluoro and 3-methyl substitution pattern of the final indazole product after cyclization. This pre-positioning of substituents obviates the need for post-cyclization functionalization, shortening the synthetic sequence and improving overall efficiency. The core of this synthetic strategy relies on the well-established and robust chemistry of diazotization.[5][6]
Synthetic Workflow and Mechanism
The synthesis proceeds via a two-step sequence in a single pot: diazotization followed by intramolecular cyclization.
-
Diazotization: The primary aromatic amine (4-fluoro-2-methylaniline) is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (typically 0-5 °C).[6][7] This converts the amino group into a highly reactive diazonium salt. Precise temperature control is critical to prevent premature decomposition of the unstable diazonium intermediate.
-
Intramolecular Cyclization: The resulting diazonium salt is unstable and, upon gentle warming, undergoes intramolecular electrophilic substitution. The diazonium group attacks the carbon atom bearing the methyl group, leading to ring closure and the formation of the indazole ring system with the expulsion of a proton.
Visualization of the Diazotization Pathway
Caption: Workflow for the synthesis of this compound via the diazotization route.
Experimental Protocol: Diazotization of 4-Fluoro-2-methylaniline
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Preparation: To a stirred solution of 4-fluoro-2-methylaniline (1.0 eq) in aqueous hydrochloric acid (3.0 eq), cool the mixture to 0-5 °C using an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the aniline mixture, ensuring the internal temperature does not exceed 5 °C. Stir vigorously for 30 minutes at this temperature.
-
Cyclization: After the initial stir, allow the reaction mixture to slowly warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Pathway B: The Hydrazine Condensation Route via Fluorinated Ketones
This modern and highly convergent route involves the construction of the pyrazole ring by reacting a ketone with hydrazine. This method is often favored for its operational simplicity and high yields.
Core Starting Material: 1-(4-Fluorophenyl)ethanone (4-Fluoroacetophenone)
This commercially available ketone is the ideal starting point for the condensation pathway.[8][9]
-
Chemical Structure:
-
Name: 4-Fluoroacetophenone
-
CAS Number: 403-42-9
-
Molecular Formula: C₈H₇FO[9]
-
-
Causality Behind Experimental Choice: This starting material contains the entire carbon skeleton required for the final product, except for the two nitrogen atoms. The fluorophenyl group directly becomes the fused benzene ring, and the acetyl group provides the C3 and the attached methyl group of the indazole.[9] The reaction with hydrazine hydrate is a classic and efficient method for forming a five-membered pyrazole ring from a ketone precursor.[1][5]
Synthetic Workflow and Mechanism
This synthesis is typically a one-pot procedure involving two key transformations:
-
Hydrazone Formation: 4-Fluoroacetophenone reacts with hydrazine (often used as hydrazine hydrate) to form the corresponding hydrazone intermediate via a condensation reaction.
-
Cyclization/Aromatization: The hydrazone intermediate undergoes an intramolecular cyclization. The specific mechanism can vary depending on the reaction conditions (e.g., presence of an acid or base catalyst, high temperature), but it ultimately leads to the formation of the fused pyrazole ring. A subsequent aromatization step yields the stable 1H-indazole product.
Visualization of the Hydrazine Condensation Pathway
Caption: Workflow for the synthesis of this compound via the hydrazine condensation route.
Experimental Protocol: Condensation of 4-Fluoroacetophenone
Disclaimer: This protocol is a representative example. Hydrazine is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroacetophenone (1.0 eq), hydrazine hydrate (2.0-3.0 eq), and a high-boiling solvent such as ethylene glycol or diethylene glycol.
-
Reaction: Heat the mixture to reflux (typically 140-160 °C) for several hours. Monitor the reaction's progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. A precipitate of the product should form.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual solvent and unreacted hydrazine. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Comparative Analysis and Field Insights
As a Senior Application Scientist, the choice between these two pathways depends on several practical factors beyond theoretical yield.
| Feature | Pathway A (Diazotization) | Pathway B (Hydrazine Condensation) |
| Starting Material Cost | 4-Fluoro-2-methylaniline can be more expensive and less readily available. | 4-Fluoroacetophenone is a common building block and generally more cost-effective.[10] |
| Scalability | Scalability can be challenging due to the thermal instability of diazonium salts and potential exotherms. Requires strict process control. | Generally more scalable and robust. The reaction is less sensitive to temperature fluctuations once at reflux. |
| Safety Concerns | Diazonium salts are potentially explosive, especially if isolated. Low-temperature control is a critical safety parameter. | Hydrazine is highly toxic and corrosive. Requires careful handling in a controlled environment. |
| Reaction Conditions | Requires cryogenic conditions (0-5 °C), which can be energy-intensive on a large scale. | Requires high temperatures (reflux), but the setup is simpler. |
| Byproducts/Waste | Generates acidic aqueous waste that requires neutralization. | Generates aqueous waste containing hydrazine, which must be quenched and disposed of properly. |
| Overall Simplicity | Multi-step in situ process requiring careful, sequential addition of reagents. | Often a simpler one-pot, "mix-and-heat" procedure. |
Expert Insights & Trustworthiness:
-
Self-Validating Protocols: For Pathway A, the disappearance of the starting aniline spot and the appearance of the product spot on a TLC plate provides a clear validation of reaction completion. For Pathway B, the consumption of the ketone and formation of a new, more polar spot indicates progress. Final product identity and purity must always be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Causality in Protocol Steps: The low temperature in the diazotization protocol is not arbitrary; it is essential to prevent the diazonium salt from decomposing into unwanted phenols and other byproducts.[11] In the hydrazine protocol, the use of excess hydrazine hydrate drives the initial condensation equilibrium towards the hydrazone product, ensuring high conversion.
Conclusion
The synthesis of this compound can be effectively achieved through at least two robust and well-documented pathways.
-
The Diazotization Route starting from 4-fluoro-2-methylaniline is a classic method that relies on the precise and controlled formation of a diazonium salt intermediate.
-
The Hydrazine Condensation Route starting from 4-fluoroacetophenone offers a more convergent and often operationally simpler alternative, making it highly attractive for both discovery and scale-up campaigns.
The optimal choice of starting material and corresponding synthetic route will depend on a project's specific constraints, including cost, available equipment, safety protocols, and desired scale. Both pathways, when executed with a sound understanding of their underlying mechanisms, provide reliable access to this critical pharmaceutical building block.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 8. Page loading... [guidechem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 4-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 11. arches.union.edu [arches.union.edu]
Fluorinated Indazole Derivatives: A Technical Guide to Unlocking Novel Biological Activities
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] The strategic incorporation of fluorine into this heterocyclic system has emerged as a powerful strategy to modulate and enhance therapeutic potential. Fluorination can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, thereby improving its pharmacokinetic and pharmacodynamic profile.[3][4] This technical guide provides a comprehensive overview of the diverse biological activities of fluorinated indazole derivatives. We will delve into their roles as potent inhibitors in oncology, their mechanisms in anti-inflammatory and neuroprotective applications, and their emerging potential as antiviral and antimicrobial agents. This guide synthesizes field-proven insights, explains the causality behind experimental choices, and provides detailed protocols to empower researchers in the rational design and evaluation of next-generation fluorinated indazole-based therapeutics.
The Strategic Role of Fluorine in Indazole-Based Drug Discovery
The Indazole Scaffold: A Versatile Heterocycle
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being more thermodynamically stable.[5][6] This scaffold is a cornerstone in medicinal chemistry, valued for its ability to engage in various non-covalent interactions with biological targets and its synthetic tractability.[5][7] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[6][8]
Physicochemical Impact of Fluorination: A Mechanistic Overview
The introduction of fluorine, the most electronegative element, into the indazole core is not merely an atomic substitution but a strategic decision to fine-tune molecular properties. The strength of the carbon-fluorine (C-F) bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][9] This often leads to improved bioavailability and a longer half-life in vivo.
Furthermore, fluorine's unique electronic properties can modulate the pKa of nearby functional groups, influencing a compound's ionization state and its ability to interact with protein targets.[4] Fluorine can also alter lipophilicity; while fluoro-arenes are typically more lipophilic, the trifluoromethylation of alkyl groups can decrease lipophilicity, offering a tool to optimize solubility and permeability.[4] These modifications can significantly enhance a drug candidate's affinity for its target protein and overall efficacy.[3]
Broad-Spectrum Biological Activities of Fluorinated Indazoles
The functionalization of the indazole scaffold with fluorine has unlocked a remarkable diversity of potent biological activities across multiple therapeutic areas.
Oncology: Targeting Key Signaling Pathways
Fluorinated indazoles have shown exceptional promise as anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth, proliferation, and angiogenesis.[10][11]
2.1.1. Protein Kinase Inhibition Many fluorinated indazoles function as ATP-competitive inhibitors, targeting the kinase domain of various oncoproteins.
-
Rho-Associated Coiled-Coil Kinase (ROCK) Inhibitors: The position of fluorine is critical for activity. A 6-fluoroindazole derivative (52 ) showed a dramatically enhanced ROCK1 inhibitory potency (IC₅₀ = 14 nM) and oral bioavailability (61%) compared to its 4-fluoro counterpart (51 , IC₅₀ = 2500 nM).[3][9] Further optimization led to 6-fluoroindazoles with single-digit nanomolar IC₅₀ values and improved pharmacokinetic profiles.[9]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic activity against FGFR1 and FGFR2.[10] Derivatives containing a 2,6-difluoro-3-methoxyphenyl group have demonstrated potent enzymatic and antiproliferative activities, with IC₅₀ values in the low nanomolar range against FGFR1/2.[5]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: A fluorinated indazole derivative (36g ) displayed remarkable activity in the sub-nanomolar range against wild-type and mutant forms of EGFR, highlighting its potential for treating non-small cell lung cancer (NSCLC).[5][10]
-
Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibitors: As a key mediator of angiogenesis, VEGFR-2 is a prime target in oncology. Indazole-based inhibitors have been designed to target this kinase, with potent compounds showing IC₅₀ values as low as 1.24 nM and demonstrating significant anti-angiogenic properties in cellular and in vivo models.[12]
-
FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors: Mutations in the FLT3 gene are common in acute myeloid leukemia (AML). Benzimidazole-indazole hybrids have been developed as potent inhibitors of mutant FLT3 kinases, with optimized compounds showing sub-nanomolar inhibitory activity against FLT3/D835Y mutants and strong antiproliferative effects in AML cell lines.[13]
| Target Kinase | Representative Compound Type | Potency (IC₅₀) | Key Finding | Reference(s) |
| ROCK1 | 6-Fluoroindazole | 14 nM | Fluorine at C6 is superior to C4 for potency and bioavailability. | [3][9] |
| FGFR1/2 | 6-Fluoro-1H-indazol-3-amine | <4.1 nM (FGFR1), 2.0 nM (FGFR2) | Fluorination at C6 enhances enzymatic and cellular potency. | [5][10] |
| EGFR (mutant) | Fluorinated Indazole | Sub-nanomolar | Potent activity against resistance-conferring EGFR mutants. | [10] |
| VEGFR-2 | Indazole Scaffold | 1.24 nM | Potent inhibition of angiogenesis in vitro and in vivo. | [12] |
| FLT3 (mutant) | Benzimidazole-Indazole Hybrid | 0.199 nM (D835Y) | Overcomes drug resistance from kinase domain mutations. | [13] |
2.1.2. Other Anticancer Mechanisms Beyond kinase inhibition, fluorinated indazoles exhibit cytotoxicity through other mechanisms. Monofluorinated 3-guanidyl-indazole structures have shown potent inhibition of F₁F₀-ATPase activity and cytotoxicity in B lymphocyte (Ramos) cells, with EC₅₀ values below 5 μM.[3][9] Additionally, certain derivatives act as inhibitors of phosphoinositide-3'-OH kinase (PI3K), a key enzyme in cell survival pathways.[14]
Anti-inflammatory Activity
Chronic inflammation underlies numerous diseases, and fluorinated indazoles offer multiple avenues for therapeutic intervention.[15][16]
-
Inhibition of Pro-inflammatory Kinases: Fluorinated 5-indazole derivatives have been patented as inhibitors of p38 kinase for treating inflammatory diseases.[3] Similarly, 7-fluoroindazole derivatives show excellent inhibitory potency against human spleen tyrosine kinase (Syk), a critical component of immune receptor signaling, with IC₅₀ values between 10 nM and 50 nM.[3]
-
Modulation of Ion Channels: A 6-fluoroindazole scaffold was developed as a selective and potent antagonist of the TRPA1 cation channel (IC₅₀ = 0.043 μM), a key sensor for inflammatory pain, demonstrating in vivo anti-inflammatory activity.[9]
Neuroprotective and CNS Applications
-
Nitric Oxide Synthase (NOS) Inhibition: Overproduction of nitric oxide by NOS is implicated in neurodegenerative diseases. Fluorination of the indazole aromatic ring has been shown to increase both the inhibitory potency and selectivity for inducible NOS (NOS-II) over neuronal NOS (NOS-I).[17][18] For instance, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole inhibited NOS-II activity by 80% without affecting NOS-I, presenting a promising strategy for developing selective neuroprotective agents.[17][18]
-
Cholinesterase Inhibition: In the context of Alzheimer's disease, inhibiting butyrylcholinesterase (BChE) is a valid therapeutic strategy. Certain fluorinated indazole derivatives have been identified as potent and selective BChE inhibitors with favorable blood-brain-barrier permeability profiles.[19]
Antiviral and Antimicrobial Properties
-
Anti-HIV Activity: 5-Fluoroindazole derivatives have demonstrated potent anti-HIV activity, functioning as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[9] The presence of a fluorine atom at the C-5 position can improve potency against the wild-type reverse transcriptase enzyme by over 10-fold compared to the non-fluorinated analog.[9]
-
Antimicrobial and Antifungal Activity: Fluorinated indazoles and related heterocyclic systems have shown promising activity against various bacterial and fungal strains.[8][20] The electron-withdrawing nature of fluorine on the aromatic system appears to contribute to enhanced antimicrobial effects.[21]
Key Experimental Protocols and Methodologies
The translation of a chemical structure into a therapeutic candidate requires rigorous and validated experimental evaluation. This section provides methodologies central to characterizing the biological activity of fluorinated indazole derivatives.
Workflow for Assessing Kinase Inhibitory Potency
Rationale: This workflow is designed to determine a compound's IC₅₀ value, a quantitative measure of its potency against a specific kinase. A fluorescence-based assay is a common high-throughput method that measures the binding of an inhibitor to the kinase active site.
Step-by-Step Protocol (Fluorescence Anisotropy Kinase Binding Assay):
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an intermediate plate to achieve the desired final assay concentrations.
-
Reagent Preparation: Prepare assay buffer containing the purified target kinase at a fixed concentration and a fluorescently labeled ATP-competitive probe (tracer).
-
Assay Execution: In a 384-well microplate, add the kinase/tracer mixture to all wells. Add the serially diluted test compounds to the appropriate wells. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent, unlabeled inhibitor).
-
Incubation: Seal the plate and incubate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence polarization reader. The instrument measures the difference in the polarization of emitted light when the fluorescent probe is bound to the large kinase enzyme versus when it is free in solution.
-
Data Analysis: Convert the fluorescence polarization values to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Protocol for Evaluating Anti-proliferative Activity (MTT Assay)
Rationale: The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of living cells, which serves as an indicator of cytotoxicity. This is a crucial secondary assay to confirm that enzyme inhibition translates to a functional effect in a cellular context.
-
Cell Seeding: Culture the desired cancer cell line (e.g., A549, HCT116) under standard conditions. Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the fluorinated indazole derivative. Remove the old media from the cells and add fresh media containing the various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell proliferation by 50%.[1][22]
Protocol for Direct C-H Fluorination of Indazoles
Rationale: The ability to directly and regioselectively install fluorine onto the indazole core is essential for medicinal chemistry exploration. The use of N-fluorobenzenesulfonimide (NFSI) is an efficient, metal-free method for this transformation.[23][24]
Representative Protocol for C-3 Fluorination of 2H-Indazoles:
-
Reaction Setup: To a reaction vial, add the 2H-indazole starting material (1.0 eq).
-
Reagent Addition: Add N-fluorobenzenesulfonimide (NFSI) (e.g., 1.5 eq) as the electrophilic fluorine source.
-
Solvent: Add water as the solvent. The use of water makes this an environmentally friendly protocol.[23]
-
Reaction Conditions: Stir the reaction mixture vigorously at a specified temperature (e.g., ambient temperature to 80°C) under ambient air. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Once the reaction is complete, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the desired fluorinated indazole derivative.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Conclusion and Future Perspectives
Fluorinated indazole derivatives represent a highly versatile and potent class of molecules with significant therapeutic potential across a wide range of diseases. The strategic incorporation of fluorine is a proven method for enhancing drug-like properties, leading to compounds with superior potency, selectivity, and pharmacokinetic profiles. The extensive research into their role as kinase inhibitors has already yielded promising candidates for cancer therapy.
Future efforts should focus on several key areas:
-
Expanding the Target Space: While kinase inhibition is well-explored, the application of fluorinated indazoles to other target classes, such as G-protein coupled receptors (GPCRs) and epigenetic targets, remains a fertile ground for discovery.
-
Overcoming Drug Resistance: The development of derivatives that are active against known resistance mutations, as seen with FLT3 and EGFR inhibitors, will continue to be a critical area of research.[10][13]
-
Advanced Synthetic Methodologies: Continued innovation in late-stage fluorination techniques will enable more rapid and diverse library synthesis, accelerating the drug discovery process.
By integrating rational design, robust biological evaluation, and innovative synthetic chemistry, the full potential of fluorinated indazole derivatives can be realized, paving the way for the development of novel, effective, and safe medicines.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. research.monash.edu [research.monash.edu]
- 20. mdpi.com [mdpi.com]
- 21. acgpubs.org [acgpubs.org]
- 22. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 24. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 5-Fluoro-3-methyl-1H-indazole
This guide provides a comprehensive technical overview of 5-Fluoro-3-methyl-1H-indazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and potential therapeutic applications.
Core Molecular Attributes
This compound is a substituted indazole derivative. The incorporation of a fluorine atom and a methyl group onto the indazole scaffold imparts unique physicochemical properties that are advantageous in the design of novel therapeutic agents.
Molecular Formula and Weight
The fundamental molecular characteristics of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂ | [1][2] |
| Molecular Weight | 150.15 g/mol | [1][2][3] |
| Exact Mass | 150.059326 g/mol | [4] |
| CAS Number | 945265-03-2 | [1][2][3] |
Structural Representation
The structural formula of this compound is depicted below, illustrating the fusion of a pyrazole ring with a fluorinated benzene ring and a methyl substituent at the 3-position.
Caption: 2D structure of this compound.
The Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry.[5] Approximately 20-30% of all pharmaceuticals contain at least one fluorine atom.[5] The unique properties of fluorine, such as its high electronegativity and small atomic size, can significantly modulate a molecule's metabolic stability, lipophilicity, and bioavailability.[5] In the context of the indazole scaffold, strategic fluorination can lead to compounds with enhanced potency and improved pharmacokinetic profiles.[5]
Synthesis and Characterization
The synthesis of substituted indazoles is a pivotal aspect of their development as therapeutic agents. While specific, detailed synthetic routes for this compound are proprietary and found within patent literature, general methodologies for analogous structures often involve multi-step processes.
General Synthetic Approach
A common strategy for synthesizing fluorinated indazoles involves the cyclization of appropriately substituted phenylhydrazines. The workflow for such a synthesis is outlined below.
Caption: Generalized synthetic workflow for fluorinated indazoles.
A patent describes a three-step synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, starting from 3-fluoro-2-methylaniline, which involves bromination, ring closure, and deprotection reactions.[6] This highlights the modular nature of synthetic routes to substituted indazoles.
Physicochemical Properties and Spectroscopic Data
The characterization of this compound relies on a suite of analytical techniques. While a comprehensive public dataset is not available, typical properties for related indazole derivatives are provided for context.
| Property | Typical Value/Observation | Method |
| Appearance | Beige Powder/Solid | Visual Inspection |
| Melting Point | 146 - 150 °C (for unsubstituted Indazole) | [7] Differential Scanning Calorimetry (DSC) |
| Boiling Point | 270 °C @ 743 mmHg (for unsubstituted Indazole) | [7] Distillation |
| ¹H NMR | Signals corresponding to aromatic, methyl, and N-H protons. | Nuclear Magnetic Resonance |
| ¹³C NMR | Resonances for aromatic and aliphatic carbons. | Nuclear Magnetic Resonance |
| ¹⁹F NMR | A characteristic signal for the fluorine atom. | Nuclear Magnetic Resonance |
| Mass Spectrometry | Molecular ion peak confirming the molecular weight. | MS (GC) |
Spectroscopic data for the parent compound, 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, has been studied in detail using high-resolution mass spectrometry and various NMR techniques, supported by ab initio quantum theory.[8] Such studies are crucial for the unambiguous assignment of spectral peaks.[8]
Applications in Drug Discovery
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. They are key components in numerous approved drugs and clinical candidates.
Kinase Inhibition
The indazole nucleus is a prominent feature in many kinase inhibitors, where it often forms critical hydrogen bonding interactions with the hinge region of the kinase domain. For example, Axitinib, a potent tyrosine kinase inhibitor, features a 1H-indazole core. The specific substitution pattern of this compound makes it an attractive building block for the synthesis of novel kinase inhibitors.
Broader Therapeutic Potential
Beyond oncology, indazole-containing compounds have demonstrated a wide array of pharmacological activities, including:
The incorporation of fluorine at the 5-position can be particularly beneficial. For instance, in a series of indazole derivatives targeting HIV reverse transcriptase, the presence of a fluorine atom at this position was found to be important for potent activity.[10]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not publicly available, general guidelines for indazole derivatives should be followed.
General Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash thoroughly after handling.[7]
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[7]
-
Incompatibilities: Avoid strong oxidizing agents.[7]
Hazard Identification
For the related compound 5-fluoro-1H-indazole-3-carboxylic acid, the following hazard statements have been noted:
-
Harmful if swallowed.[11]
-
Causes skin irritation.[11]
-
Causes serious eye irritation.[11]
-
May cause respiratory irritation.[11]
It is prudent to assume that this compound may have a similar hazard profile.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its unique combination of a privileged indazole scaffold with a strategically placed fluorine atom makes it an attractive starting point for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition and other targeted therapies. Further research into its synthesis, biological activity, and structure-activity relationships will continue to unlock its full potential in medicinal chemistry.
References
- 1. 1H-Indazole, 5-fluoro-3-methyl- CAS#: 945265-03-2 [chemicalbook.com]
- 2. appchemical.com [appchemical.com]
- 3. This compound - [sigmaaldrich.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. This compound | 945265-03-2 | Benchchem [benchchem.com]
- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-Fluoro-3-methyl-1H-indazole
For: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Abstract
The indazole scaffold is a cornerstone in the design of potent and selective kinase inhibitors, serving as a critical "hinge-binding" motif in numerous approved drugs. This guide provides a comprehensive overview and detailed protocols for the synthesis of novel kinase inhibitors using 5-Fluoro-3-methyl-1H-indazole as a key starting material. We will delve into the strategic rationale for selecting this particular scaffold, focusing on the synergistic effects of the 5-fluoro and 3-methyl substitutions on pharmacokinetic properties and target engagement. The protocols herein are designed to be robust and adaptable, primarily focusing on palladium-catalyzed N-arylation reactions to generate libraries of potential kinase inhibitors for screening and lead optimization.
Introduction: The Privileged Indazole Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation of several FDA-approved kinase inhibitors such as Axitinib and Pazopanib.[3][4] The bicyclic structure of indazole is adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a crucial interaction for potent inhibition.[2][3]
The strategic functionalization of the indazole ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. This guide focuses on the utility of a specifically substituted indazole, this compound, as a versatile starting material for the synthesis of next-generation kinase inhibitors.
Rationale for Employing this compound
The selection of a starting material in a drug discovery campaign is a critical decision that can significantly impact the properties of the final compounds. This compound offers a unique combination of features that make it an attractive scaffold for kinase inhibitor synthesis.
The Significance of the 5-Fluoro Substitution
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[5] The 5-fluoro substitution on the indazole ring offers several potential advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of the drug in the body.
-
Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with amino acid residues in the kinase active site, potentially increasing binding affinity.[3]
-
Improved Bioavailability: The lipophilicity of a molecule is a key determinant of its absorption and distribution. A fluorine substituent can increase lipophilicity, which may lead to improved oral bioavailability.[5]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the indazole N-H, which can influence its hydrogen bonding capabilities and overall physicochemical properties.
The Role of the 3-Methyl Group
The 3-position of the indazole ring often points towards the solvent-exposed region of the ATP-binding pocket. The presence of a small alkyl group, such as methyl, at this position can be advantageous:
-
Improved Potency: In some kinase targets, the 3-methyl group can occupy a small hydrophobic pocket, leading to an increase in inhibitory activity compared to an unsubstituted indazole.[3]
-
Vector for Further Functionalization: While this guide focuses on N-arylation, the 3-methyl group can potentially be further functionalized in later-stage lead optimization efforts.
The combination of the 5-fluoro and 3-methyl groups on the indazole scaffold provides a starting point with built-in features that are often desirable in kinase inhibitors, potentially accelerating the drug discovery process.
Synthetic Strategy: N-Arylation of this compound
The most common and effective strategy for elaborating the this compound scaffold is through N-arylation of the pyrazole nitrogen. This approach allows for the introduction of a wide variety of aryl and heteroaryl moieties, which can be designed to interact with the solvent-exposed region of the kinase active site, a key area for achieving selectivity. The two most prevalent methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[6][7] This guide will focus on the Buchwald-Hartwig reaction due to its generally milder conditions and broader substrate scope.[7]
Below is a general workflow for the synthesis of a library of N-aryl-5-fluoro-3-methyl-1H-indazoles.
Caption: General workflow for the synthesis of N-aryl-5-fluoro-3-methyl-1H-indazoles.
Detailed Experimental Protocols
The following protocol is a general guideline for the N-arylation of this compound using Buchwald-Hartwig amination. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific aryl halides.
Protocol 1: Palladium-Catalyzed N-Arylation of this compound
Reaction Scheme:
Caption: Buchwald-Hartwig N-arylation of this compound.
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, or other Buchwald ligands)
-
Base (e.g., Cesium carbonate - Cs₂CO₃, or Potassium phosphate - K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed reaction vial, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the indazole.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and should be monitored by TLC or LC-MS.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8]
Data Presentation and Expected Outcomes
The following table provides representative data for the N-arylation of indazoles with various aryl halides, illustrating the expected yields under optimized conditions.
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane | 100 | 85-95 |
| 2 | 3-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 70-85 |
| 3 | 1-Iodo-4-cyanobenzene | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane | 90 | 80-90 |
| 4 | 2-Bromothiophene | Pd(OAc)₂/DavePhos | K₃PO₄ | Toluene | 100 | 75-88 |
Note: Yields are indicative and may vary based on the specific reaction conditions and the purity of the starting materials.
Application in Kinase Inhibitor Synthesis: A Case Study of VEGFR/PDGFR Inhibitors
Many potent kinase inhibitors, including Axitinib, target the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families.[9][10][11] The N-aryl group of the indazole scaffold in these inhibitors often contains a side chain that provides additional interactions with the kinase and enhances solubility and cell permeability.
The N-aryl-5-fluoro-3-methyl-1H-indazoles synthesized using the protocol above can serve as advanced intermediates for the synthesis of such inhibitors. For example, an N-aryl group containing a carboxylic acid or an amino functionality can be further elaborated through amide coupling or other standard synthetic transformations to install the desired side chain.
The following diagram illustrates a conceptual pathway from the N-arylated intermediate to a potential kinase inhibitor.
Caption: Conceptual pathway from an N-arylated intermediate to a potential kinase inhibitor.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic placement of the fluoro and methyl groups provides a scaffold with inherently favorable properties for drug discovery. The robust and adaptable N-arylation protocols outlined in this guide enable the efficient generation of diverse libraries of compounds for biological screening. Future work in this area could involve the exploration of other coupling reactions at different positions of the indazole ring, as well as the development of one-pot procedures to further streamline the synthesis of these important therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Utility of 5-Fluoro-3-methyl-1H-indazole in Modern Medicinal Chemistry
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities and ability to serve as a bioisostere for native structures like indole.[1] This guide focuses on a particularly valuable derivative, 5-Fluoro-3-methyl-1H-indazole, a building block whose unique substitution pattern offers distinct advantages in drug design. The strategic placement of a fluorine atom at the 5-position and a methyl group at the 3-position imparts a unique combination of electronic and steric properties that medicinal chemists can leverage to optimize potency, selectivity, metabolic stability, and pharmacokinetic profiles.[2] This document provides an in-depth exploration of its synthesis, applications as a key pharmacophore in various therapeutic areas, and detailed protocols for its utilization in synthetic workflows.
The this compound Scaffold: A Privileged Building Block
The indazole core, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a cornerstone of numerous FDA-approved drugs.[3][4] The 1H-indazole tautomer is the most thermodynamically stable and thus the predominant form.[1] The value of this compound stems from its specific substituents:
-
5-Fluoro Substitution: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance biological activity.[5] Fluorine can increase metabolic stability by blocking sites susceptible to oxidative metabolism. Its high electronegativity can alter the acidity of the N-H proton, modulating hydrogen bonding capabilities, and can lead to favorable orthogonal interactions (e.g., with backbone amides) within protein binding pockets, thereby enhancing ligand affinity.[6]
-
3-Methyl Substitution: The methyl group at the C3 position provides a crucial steric and hydrophobic element. It can occupy small hydrophobic pockets within a target protein, contributing to binding affinity and influencing the overall conformation of the molecule. This substitution is critical in scaffolds designed as kinase inhibitors and for modulating CNS targets.[7]
The combination of these features makes this compound an attractive starting point for developing novel therapeutics, particularly in oncology and neurodegenerative diseases.
Synthetic Methodologies and Protocols
The construction of the indazole core can be achieved through various synthetic routes, including classical condensation reactions and modern metal-catalyzed cross-couplings.[2] A common approach involves the cyclization of appropriately substituted hydrazones.
Workflow for a General Synthesis of Substituted Indazoles
Below is a conceptual workflow for synthesizing substituted indazoles, a common strategy in medicinal chemistry.
Caption: General workflow for indazole synthesis and derivatization.
Protocol 2.1: N-Alkylation of this compound
N-alkylation is a fundamental step to introduce substituents that can modulate solubility, cell permeability, and target engagement. The N1 position is often functionalized to orient other parts of the molecule towards key binding regions.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-(bromomethyl)-4-fluorobenzene)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Reaction vessel, magnetic stirrer, heating mantle
-
Standard workup and purification supplies (water, ethyl acetate, brine, rotary evaporator, silica gel for chromatography)
Step-by-Step Procedure:
-
Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Solvent & Base: Dissolve the starting material in anhydrous DMF. Add potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Reactant Addition: While stirring, add the desired alkyl halide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-alkylated product. A similar procedure is used to synthesize intermediates for synthetic cannabinoids.[8]
Applications in Drug Discovery
The this compound scaffold is a key component in a variety of therapeutic agents, most notably kinase inhibitors and CNS-active compounds.
Kinase Inhibition in Oncology
Indazoles are exceptional "hinge-binding" motifs, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. The 3-aminoindazole variant is a particularly effective template for kinase inhibitors.[9]
-
ALK/ROS1 Inhibitors: The indazole scaffold has been identified as a key pharmacophore for dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and ROS1, which are important drivers in non-small cell lung cancer (NSCLC).[10]
-
FGFR Inhibitors: Derivatives of 1H-indazole have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).[1] Docking studies reveal that the indazole N-H and an adjacent nitrogen atom can form hydrogen bonds with hinge residues like Ala564 and Glu562 in the ATP-binding pocket of FGFR1.[11] The fluorine atom often engages in favorable hydrophobic interactions.[11]
-
Multi-Targeted RTK Inhibitors: The 3-aminoindazole core was instrumental in the discovery of ABT-869, an orally active inhibitor targeting Receptor Tyrosine Kinases (RTKs) from the VEGFR and PDGFR families.[9]
| Target Kinase | Scaffold Example | Reported Activity (IC₅₀) | Therapeutic Area |
| ALK/ROS1 | 5-(3,5-difluorobenzyl)-1H-indazole derivative | ALK: 0.512 µM; ROS1: 0.766 µM[10] | Oncology (NSCLC) |
| FGFR1 | 1H-Indazol-3-amine derivative | < 4.1 nM[11] | Oncology |
| JNK3 | Novel Indazole Chemotype | 85.21 nM[12] | Neurodegeneration (Parkinson's) |
| KDR (VEGFR2) | 3-Aminoindazole Urea Derivative | Low double-digit nM range[9] | Oncology |
Modulators of CNS Targets
The ability of indazole derivatives to cross the blood-brain barrier makes them suitable for targeting diseases of the central nervous system.
-
Neurodegenerative Diseases:
-
JNK3 Inhibition: Isoform-selective JNK3 inhibitors based on an indazole chemotype have been developed for the treatment of Parkinson's disease, demonstrating neuroprotective effects.[12]
-
Glutaminyl Cyclase (QC) Inhibition: In the fight against Alzheimer's disease, the indazole scaffold has been used as a bioisosteric replacement for a dimethoxyphenyl group, leading to highly potent QC inhibitors (IC₅₀ = 2.3 nM) that can reduce the formation of toxic pyroglutamate amyloid-β (pE-Aβ).[7]
-
MAO-B Inhibition: Hybrid molecules containing a 1H-indazole ring have been designed as potent and selective inhibitors of human monoamine oxidase B (hMAO B), a key target in Parkinson's disease.[13]
-
Other Therapeutic Applications
-
Antiviral Activity: 5-fluoroindazole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. The 5-fluoro substitution was shown to improve potency against wild-type and clinically relevant mutant enzymes by up to 13-fold compared to the non-fluorinated analogue.[5]
-
Synthetic Cannabinoid Receptor Agonists: The indazole-3-carboxamide framework is prevalent among synthetic cannabinoid receptor agonists (SCRAs).[14] While these compounds have been detected on the illicit market, the study of their pharmacokinetics provides valuable data on how the indazole core influences metabolic stability and protein binding.[14][15]
Structure-Activity Relationship (SAR) and Bioisosterism
The indazole ring is an effective bioisostere of indole, offering an additional nitrogen atom that can act as a hydrogen bond acceptor while retaining the hydrogen bond donor N-H group. This can lead to improved target affinity and modified physicochemical properties.
Key SAR Insights for the Indazole Scaffold
Caption: Key points for structure-activity relationship (SAR) studies.
-
N1 Position: Functionalization at the N1 position is a primary strategy for exploring the surrounding binding pocket. Attaching aryl or alkyl groups can introduce new interactions, improve cell permeability, and fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
C3 Position: While the 3-methyl group is beneficial for occupying small hydrophobic pockets, replacing it with a 3-amino group has proven to be a highly successful strategy for designing kinase inhibitors, as the amino group can act as a potent hydrogen bond donor to the kinase hinge.[9]
-
C5 Position: The 5-fluoro group is often crucial for potency. In many series, its removal or relocation leads to a significant drop in activity.[5][11] This highlights its role in either direct binding interactions or in modulating the electronic properties of the heterocyclic system to favor a bioactive conformation.
Conclusion and Future Outlook
This compound is more than just a heterocyclic compound; it is a strategically designed building block that offers a pre-packaged solution to several common challenges in drug discovery. Its unique substitution pattern provides a robust starting point for developing potent and selective modulators of challenging targets like protein kinases and CNS receptors. The combination of metabolic stability conferred by the fluorine atom and the valuable steric/hydrophobic contribution of the methyl group makes this scaffold highly attractive. Future applications will likely continue to expand, leveraging this core in the development of next-generation targeted therapies, including covalent inhibitors and proteolysis-targeting chimeras (PROTACs), where its structural and electronic properties can be further exploited.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 945265-03-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease [pubmed.ncbi.nlm.nih.gov]
- 13. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Regioselective N-Alkylation of 5-Fluoro-3-methyl-1H-indazole
Introduction: The Significance of N-Alkylated Indazoles
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] Marketed drugs such as the anti-cancer agent Pazopanib and the antiemetic Granisetron feature an N-alkylated indazole moiety, highlighting the critical role of this functionalization in modulating pharmacological activity.[2][3]
However, the synthesis of N-alkylated indazoles presents a persistent challenge: the regioselective functionalization of the two available nitrogen atoms (N1 and N2).[1][3][4] The direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 regioisomers, which can be difficult and costly to separate, thereby impeding efficient drug development.[4][5]
This application note provides a detailed, field-proven protocol for the N-alkylation of a representative substrate, 5-Fluoro-3-methyl-1H-indazole. We will delve into the mechanistic principles governing regioselectivity and present two distinct, reliable protocols to selectively target either the N1 or N2 position, empowering researchers to synthesize the desired isomer with high fidelity.
Mechanistic Insights: Mastering the N1 vs. N2 Selectivity
The outcome of an indazole alkylation is a delicate interplay between the substrate's electronics, steric factors, and the reaction conditions. Understanding these factors is paramount to achieving the desired regioselectivity.
-
Tautomerism and Stability: The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered the more thermodynamically stable form.[1][6][7] Protocols that allow for thermodynamic equilibration often favor the formation of the N1-alkylated product.[8]
-
The Role of Base and Solvent: The choice of base and solvent critically influences the nature of the indazolide anion in solution.
-
N1-Selectivity (Tight Ion Pairs): In non-polar aprotic solvents like Tetrahydrofuran (THF), strong counterions such as Na⁺ (from Sodium Hydride, NaH) can form a "tight ion pair". It is hypothesized that the sodium cation coordinates with the N2 nitrogen and an oxygen-containing substituent at the C3 position (if present), sterically shielding the N2 position and directing the incoming alkylating agent to the more accessible N1 nitrogen.[7] This makes the NaH/THF system an excellent choice for achieving high N1 selectivity.[4][6]
-
Mixed or N2-Selectivity (Solvent-Separated Ion Pairs): In polar aprotic solvents like Dimethylformamide (DMF), the solvent molecules solvate the cation (e.g., K⁺ or Cs⁺), creating "solvent-separated ion pairs".[7] This leaves both N1 and N2 available for nucleophilic attack, often resulting in a mixture of isomers where the ratio is governed by a combination of steric and electronic effects.[3][7]
-
-
Substituent Effects: The electronic properties of the substituents on the indazole ring modulate the nucleophilicity of the nitrogen atoms. For this compound, the electron-withdrawing fluorine atom at the 5-position decreases the overall electron density of the ring, while the electron-donating methyl group at the 3-position can subtly influence the relative nucleophilicity of N1 and N2.
General Experimental Workflow
The overall process for the N-alkylation of this compound follows a logical sequence of steps, from substrate preparation to the crucial analysis of regioselectivity.
Caption: High-level workflow for the N-alkylation of indazole.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Sodium Hydride (NaH) is a water-reactive and flammable solid; handle with extreme care under an inert atmosphere.
Protocol 1: Highly N1-Selective Alkylation using NaH in THF
This protocol is optimized for achieving excellent N1-regioselectivity by leveraging the formation of a tight ion pair to direct the alkylation.[4][6][9]
Materials and Equipment:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., Iodomethane, Benzyl bromide, 1.1 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried, two-neck round-bottom flask with stir bar
-
Septa, nitrogen inlet, and bubbler
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation: To the flame-dried round-bottom flask under a positive pressure of nitrogen, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the stirred solution to 0 °C in an ice bath. Carefully and portion-wise, add the NaH dispersion (1.2 equiv). Causality: Adding NaH slowly at 0°C safely controls the exothermic deprotonation reaction and hydrogen gas evolution.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 30 minutes to ensure complete formation of the indazolide anion.
-
Alkylation: Re-cool the mixture to 0 °C. Add the alkylating agent (1.1 equiv) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Causality: This step safely neutralizes any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.
Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction
The Mitsunobu reaction provides an alternative pathway that often favors the N2-isomer, proceeding through a different mechanism than base-mediated alkylations.[6][7][10]
Materials and Equipment:
-
This compound
-
Desired primary or secondary alcohol (1.5 equiv.)
-
Triphenylphosphine (PPh₃, 1.5 equiv.)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware as listed in Protocol 1
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv), the alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. Causality: The slow addition of the azodicarboxylate at low temperature is crucial for controlling the highly exothermic reaction.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude residue, containing the product and triphenylphosphine oxide byproduct, can be directly purified by flash column chromatography on silica gel. The N1 and N2 isomers, if formed, will also need to be separated at this stage.
Data Summary and Expected Outcomes
The choice of reaction conditions dictates the regiochemical outcome. The following table summarizes the expected results for different protocols.
| Protocol | Base / Reagents | Solvent | Alkylating Agent | Temp. (°C) | Expected N1:N2 Ratio |
| 1 (N1-Selective) | NaH | THF | Alkyl Halide | 0 to RT | >95 : 5 |
| 2 (N2-Selective) | PPh₃ / DIAD | THF | Alcohol | 0 to RT | Favors N2 (e.g., 1 : >2.5)[6][7] |
| Standard (Mixture) | K₂CO₃ or Cs₂CO₃ | DMF | Alkyl Halide | RT to 120 | Variable (e.g., ~1 : 1)[8] |
Validation: Confirming the Regiochemistry
Distinguishing between the N1 and N2 isomers is non-trivial and requires careful spectroscopic analysis. Nuclear Magnetic Resonance (NMR) is the most powerful tool for this task.
-
HMBC Analysis: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive method. For the N1-isomer, a correlation is expected between the protons of the N-alkyl CH₂ group and the indazole ring's C7a carbon. For the N2-isomer, the correlation will be observed between the N-alkyl CH₂ protons and the C3 carbon.[6][7]
Caption: Key HMBC correlations for assigning N1/N2 regiochemistry.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.ucc.ie [research.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of PROTACs Utilizing 5-Fluoro-3-methyl-1H-indazole
Introduction: The Indazole Scaffold as a Privileged Motif in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The indazole core is a well-established pharmacophore in medicinal chemistry, with numerous derivatives having been investigated as potent inhibitors of various protein classes, most notably protein kinases and bromodomains.[2][3][4][5] This makes the indazole scaffold a prime candidate for the development of novel PROTACs.
This technical guide will focus on the application of 5-Fluoro-3-methyl-1H-indazole as a warhead for a PROTAC targeting the bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader that regulates the transcription of oncogenes such as c-Myc, making it a high-value target in oncology.[3][4] We will provide a comprehensive overview of the design principles, synthesis strategies, and detailed experimental protocols for the development and characterization of an indazole-based PROTAC.
The PROTAC Mechanism of Action: A Conceptual Overview
A PROTAC mediates the formation of a ternary complex between the POI and an E3 ubiquitin ligase.[3] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[1] The PROTAC is then released to repeat the cycle, allowing for sub-stoichiometric degradation of the target protein.
Figure 1: Conceptual workflow of PROTAC-mediated protein degradation.
Part 1: Design and Synthesis of an Indazole-Based PROTAC
Selection of Components
-
Protein of Interest (POI) Ligand: this compound. The indazole scaffold has been shown to bind to the acetyl-lysine binding pocket of bromodomains.[3][4] The fluoro and methyl substitutions can be optimized to enhance binding affinity and selectivity for BRD4.
-
E3 Ligase Ligand: For this hypothetical PROTAC, we will utilize a ligand for the von Hippel-Lindau (VHL) E3 ligase. VHL is a commonly used E3 ligase in PROTAC design with well-characterized ligands.[2][5]
-
Linker: The linker is a critical component that influences the formation and stability of the ternary complex.[1] We will employ a polyethylene glycol (PEG)-based linker of varying lengths to empirically determine the optimal distance and geometry for efficient degradation. PEG linkers are known to improve solubility and are synthetically versatile.[]
Synthetic Strategy
The synthesis of the PROTAC will be achieved through a convergent approach, where the functionalized POI ligand and E3 ligase ligand are synthesized separately and then coupled via the linker. A common and efficient method for this final coupling step is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[1]
Workflow for PROTAC Synthesis:
References
- 1. This compound | 945265-03-2 | Benchchem [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
derivatization of 5-Fluoro-3-methyl-1H-indazole for biological screening
An Application Guide to the Strategic Derivatization of 5-Fluoro-3-methyl-1H-indazole for Biological Screening Library Generation
Introduction: The Privileged Indazole Scaffold
The indazole scaffold, a bicyclic heteroaromatic system, is recognized in medicinal chemistry as a "privileged structure."[1] This designation stems from its remarkable ability to serve as a versatile core for compounds that interact with a wide range of biological targets. Consequently, indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Several indazole-based drugs, such as Pazopanib and Axitinib, are already in clinical use, underscoring the therapeutic relevance of this heterocyclic system.[1]
This technical guide focuses on a specific, synthetically valuable starting point: This compound . The strategic placement of the fluorine atom at the C-5 position can enhance metabolic stability and binding affinity through favorable electrostatic interactions, while the C-3 methyl group provides a steric and electronic anchor. The primary sites for derivatization are the N-1 and N-2 positions of the pyrazole ring, whose reactivity presents both an opportunity and a challenge for synthetic chemists. Direct functionalization, such as alkylation, often yields a mixture of N-1 and N-2 regioisomers, necessitating carefully controlled reaction conditions to achieve selectivity.[5][6]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the derivatization of this compound, explains the causal logic behind experimental choices, and visualizes key workflows to empower the generation of diverse compound libraries for biological screening.
Core Chemistry: Reactivity and Regioselectivity of the Indazole Nucleus
The synthetic utility of the indazole ring is governed by the presence of two nitrogen atoms, leading to the existence of two principal tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and thus predominates.[7] Deprotonation with a base generates an ambidentate indazolide anion, with nucleophilic character at both N-1 and N-2. The subsequent reaction with an electrophile can occur at either nitrogen, making regioselectivity a critical parameter to control.
The challenge of achieving regioselective N-functionalization is a central theme in indazole chemistry.[8] The outcome of such reactions is highly dependent on a multitude of factors, including the steric and electronic properties of the indazole substrate, the nature of the electrophile, the choice of base, the solvent system, and the reaction temperature.[5][9] Understanding these interplay of these factors is essential for designing efficient and selective syntheses.
Derivatization Strategy I: Regioselective N-Alkylation
N-alkylation is a fundamental strategy for exploring the chemical space around the indazole core. The introduction of alkyl or benzyl groups can significantly modulate a compound's lipophilicity, cell permeability, and binding interactions with target proteins. The primary challenge is controlling the N-1 versus N-2 selectivity.
Causality Behind Experimental Choices
The regioselectivity of N-alkylation is often governed by a delicate balance between kinetic and thermodynamic control.
-
Base and Solvent System: The choice of base and solvent is paramount. Strong, non-nucleophilic bases like sodium hydride (NaH) in a coordinating solvent like tetrahydrofuran (THF) tend to favor the formation of the N-1 regioisomer. This is often attributed to the formation of a tight sodium-indazolide ion pair, where the sodium cation coordinates preferentially to the more sterically accessible N-1 position, directing the electrophile to that site.[5][9] In contrast, using bases like potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) can lead to mixtures of isomers, as the dissociated ions are more solvated and less directed.[8]
-
Thermodynamic Control: In some systems, the N-1 product is the more thermodynamically stable isomer. By running the reaction at higher temperatures or for longer durations, it's possible to facilitate an equilibration process that favors the N-1 product, even if the N-2 isomer is formed faster kinetically.[5][8]
Workflow for N-Alkylation of this compound
Caption: General workflow for the N-alkylation of the indazole scaffold.
Protocol 1: N-1 Selective Alkylation using NaH/THF
This protocol is designed to favor the formation of the thermodynamically preferred N-1 alkylated product.[5][9]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 5-10 minutes.
-
Scientist's Note: The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
-
Electrophile Addition: Cool the reaction mixture back to 0 °C. Add the desired alkyl halide (e.g., isobutyl bromide, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the N-1 and N-2 isomers.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome | Reference(s) |
| Base | NaH | K2CO3 | Cs2CO3 | NaH often provides higher N-1 selectivity. | [5][8] |
| Solvent | THF | DMF | Acetonitrile | THF favors tight ion-pairing, enhancing N-1 selectivity. | [5][9] |
| Temperature | 25 °C | 80 °C | 120 °C | Higher temperatures can favor the thermodynamic N-1 product. | [8] |
| Alkylating Agent | Alkyl Bromide | Alkyl Iodide | Alkyl Tosylate | Iodides are more reactive but may reduce selectivity. | [9] |
Derivatization Strategy II: Palladium-Catalyzed Cross-Coupling
To significantly expand the structural diversity of the library, C-C and C-N bond-forming reactions are indispensable. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for this purpose. This requires a starting material functionalized with a handle, typically a halide. For this application note, we will consider the use of a hypothetical but synthetically accessible precursor, 7-Bromo-5-fluoro-3-methyl-1H-indazole .
Causality Behind Experimental Choices
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between sp²-hybridized carbons.
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Catalysts like [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) are highly effective for a broad range of substrates due to the ligand's large bite angle and electron-rich nature, which promotes the key steps of the catalytic cycle.[10][11]
-
Base and Solvent: An inorganic base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is required to activate the boronic acid via formation of a boronate complex, facilitating the transmetalation step. A mixed solvent system, often 1,4-dioxane and water, is used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[12]
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of a Bromo-Indazole
This protocol describes a general procedure for coupling various aryl and heteroaryl boronic acids to the C-7 position of the indazole core.[10][12]
-
Preparation: In a reaction vessel, combine 7-Bromo-5-fluoro-3-methyl-1H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K2CO3, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl2·CH2Cl2 (0.05 eq).
-
Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Scientist's Note: Proper degassing is crucial to prevent oxidation and deactivation of the Pd(0) active catalyst.
-
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired coupled product.
| Parameter | Condition A | Condition B | Condition C | Rationale | Reference(s) |
| Catalyst | Pd(dppf)Cl2 | Pd(PPh3)4 | Pd(PCy3)2 | Pd(dppf)Cl2 is robust and versatile for many substrates. | [10][11] |
| Base | K2CO3 | Cs2CO3 | K3PO4 | Cs2CO3 is a stronger base and can be effective for less reactive boronic acids. | [13] |
| Solvent | Dioxane/H2O | DME/H2O | Toluene/H2O | Dioxane is a common, high-boiling solvent suitable for these reactions. | [10][12] |
| Boronic Acid | Phenylboronic acid | Thiopheneboronic acid | Pyridineboronic acid | The choice of boronic acid directly dictates the final product structure. | [11] |
Biological Screening and Characterization
The synthesized library of this compound derivatives should be rigorously characterized to confirm identity, purity, and concentration before biological evaluation. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds, which should typically be >95% for screening.
Once characterized, the compound library can be submitted to a variety of biological assays. Given the history of the indazole scaffold, promising areas for screening include:
-
Kinase Inhibition Assays: Many indazole derivatives function as ATP-competitive kinase inhibitors.[14]
-
Anti-Proliferative Assays: Evaluating the compounds against a panel of cancer cell lines can identify potential anti-cancer agents.[1]
-
Anti-Inflammatory Assays: Measuring the inhibition of inflammatory mediators like nitric oxide synthase or cyclooxygenases.[15]
Conclusion
The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. By applying rational and controllable derivatization strategies such as regioselective N-alkylation and palladium-catalyzed cross-coupling, researchers can efficiently generate large, diverse libraries of novel chemical entities. The protocols and insights provided in this guide are intended to empower drug discovery professionals to harness the full potential of this privileged scaffold, accelerating the journey from chemical synthesis to biological discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ucc.ie [research.ucc.ie]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of 5-Fluoro-3-methyl-1H-indazole in the Development of Next-Generation TRK Inhibitors
Abstract
Tropomyosin receptor kinases (TRKs) have emerged as critical targets in oncology, with NTRK gene fusions acting as oncogenic drivers across a wide array of tumor types.[1][2] The clinical success of first-generation TRK inhibitors like Larotrectinib and Entrectinib has validated this therapeutic strategy, creating a paradigm shift towards tumor-agnostic treatments.[3][4] However, the emergence of acquired resistance mutations necessitates the development of next-generation inhibitors.[5][] The indazole scaffold has proven to be a privileged core structure for various kinase inhibitors, and strategic substitution is key to enhancing potency, selectivity, and pharmacokinetic properties.[7][8] This document provides a detailed technical guide on the application of a key building block, 5-Fluoro-3-methyl-1H-indazole , in the rational design and synthesis of novel TRK inhibitors. We will explore the underlying biochemical principles, provide field-proven experimental protocols, and discuss the structure-activity relationship (SAR) rationale for its use.
The TRK Signaling Axis: A Validated Oncogenic Target
The TRK family comprises three receptor tyrosine kinases—TRKA, TRKB, and TRKC—encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[9] In normal physiology, these receptors are vital for the development and function of the nervous system, activated by neurotrophins to regulate cell survival, proliferation, and differentiation.[10][11]
In cancer, chromosomal rearrangements can lead to the fusion of an NTRK gene with an unrelated partner gene.[9][12] This results in the expression of a chimeric TRK fusion protein with a constitutively active kinase domain, leading to ligand-independent activation of downstream oncogenic signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways.[13][14][15] This uncontrolled signaling drives tumor growth and survival, making TRK fusion proteins potent oncogenic drivers.[14][16]
Caption: Figure 1: Simplified TRK signaling pathway.
Rationale for the Indazole Scaffold in TRK Inhibitor Design
The indazole core is a cornerstone of modern kinase inhibitor design. Its bicyclic aromatic structure serves as an excellent bioisostere for the native adenine ring of ATP, enabling it to anchor within the ATP-binding pocket of the kinase.[8] Specifically, the indazole nitrogen and exocyclic amine can form critical hydrogen bonds with the backbone amide residues of the kinase "hinge" region, a conserved motif essential for potent and selective inhibition.[8][13]
The Specific Role of 5-Fluoro and 3-Methyl Substitutions
The strategic placement of substituents on the indazole core is paramount for optimizing a drug candidate's profile. The choice of This compound as a starting fragment is based on established medicinal chemistry principles aimed at enhancing multiple properties simultaneously.
-
3-Methyl Group:
-
Vector for Further Synthesis: The 3-position of the indazole ring is a common attachment point for larger moieties that extend into solvent-exposed regions or other sub-pockets of the kinase active site. Starting with a methyl group provides a stable anchor that can be modified in later synthetic steps if needed, or it can provide beneficial steric interactions on its own.
-
Metabolic Stability: A methyl group can block a potential site of metabolic oxidation, thereby improving the compound's half-life in vivo.
-
-
5-Fluoro Group:
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atom can lower the pKa of the indazole ring system, which can influence the compound's overall solubility, cell permeability, and off-target profiles.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as dipole-dipole interactions or weak hydrogen bonds with backbone amides, potentially increasing binding affinity for the target kinase.[8]
-
Improved Metabolic Profile: Similar to the methyl group, a fluorine atom can block a site susceptible to cytochrome P450-mediated oxidation, a common metabolic liability. This strategic placement can significantly enhance the pharmacokinetic profile of the final inhibitor.
-
Caption: Figure 2: Structure-Activity Relationship (SAR) rationale.
Application Protocol 1: Synthesis of a Model TRK Inhibitor
This protocol outlines a plausible synthetic route to a hypothetical TRK inhibitor, TRKi-FM3 , using this compound as a key starting material. The workflow employs a Suzuki coupling, a robust and widely used cross-coupling reaction in pharmaceutical synthesis.
Caption: Figure 3: General synthetic workflow for TRKi-FM3.
Step-by-Step Methodology:
Objective: To synthesize TRKi-FM3 via a three-step sequence involving bromination, Suzuki coupling, and final purification.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN), Dichloromethane (DCM)
-
Partner Boronic Ester (e.g., a pyrazole or pyridine boronic ester)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., Dioxane/Water)
-
Standard workup and purification reagents (EtOAc, brine, MgSO₄, silica gel, HPLC solvents)
Protocol:
-
Step 1: Bromination of the Indazole Core
-
Dissolve this compound (1.0 eq) in anhydrous ACN.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Rationale: This step installs a bromine handle at a chemically active position (e.g., C6), which is essential for the subsequent palladium-catalyzed cross-coupling reaction.
-
QC: Monitor reaction completion by TLC or LC-MS. Upon completion, quench with aqueous sodium thiosulfate, extract with EtOAc, and purify by column chromatography to yield the brominated intermediate.
-
-
Step 2: Suzuki Cross-Coupling
-
To a reaction vessel, add the brominated indazole intermediate (1.0 eq), the partner boronic ester (1.2 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
Add a degassed mixture of Dioxane and Water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours.
-
Rationale: The Suzuki coupling is a highly efficient method for forming C-C bonds between an aryl halide and a boronic acid/ester, enabling the assembly of the complex inhibitor scaffold from two key fragments. The choice of palladium catalyst and base is critical for reaction efficiency.[7]
-
QC: Monitor by LC-MS. After completion, cool to room temperature, filter through Celite, and perform an aqueous workup. Purify the crude product via silica gel chromatography.
-
-
Step 3: Purification
-
Dissolve the crude product from Step 2 in a minimal amount of DMSO or DMF.
-
Purify the compound using reverse-phase preparative HPLC.
-
Combine the pure fractions and lyophilize to obtain the final product, TRKi-FM3, as a solid.
-
QC: Confirm the identity and purity (>98%) of TRKi-FM3 by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Application Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TRKi-FM3 against TRKA, TRKB, and TRKC kinases.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, is a robust method for measuring kinase activity. It measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase by a compound like TRKi-FM3 results in a decreased FRET signal.
Materials:
-
Recombinant human TRKA, TRKB, and TRKC enzymes
-
Fluorescein-labeled polypeptide substrate
-
Terbium-labeled anti-phosphotyrosine antibody
-
ATP
-
Assay buffer
-
TRKi-FM3 (test compound), Larotrectinib (positive control), DMSO (negative control)
-
384-well microplates
-
TR-FRET compatible plate reader
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of TRKi-FM3 and Larotrectinib in 100% DMSO.
-
Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a range of concentrations for IC₅₀ determination.
-
-
Assay Reaction:
-
Add 2 µL of the diluted compounds or DMSO control to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the TRK enzyme and the fluorescein-labeled substrate in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Rationale: This pre-incubation allows the inhibitor to bind to the kinase before the phosphorylation reaction is initiated.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration near the Kₘ for each enzyme).
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a solution containing the terbium-labeled antibody in TR-FRET dilution buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Rationale: The antibody specifically binds to the phosphorylated substrate, bringing the terbium donor and fluorescein acceptor into proximity, which generates a FRET signal.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both 520 nm (acceptor) and 495 nm (donor).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Normalize the data using the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Data Summary
| Compound | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) | Selectivity Profile |
| TRKi-FM3 | 5.2 | 3.8 | 4.5 | Pan-TRK inhibitor |
| Larotrectinib | 7.5 | 1.1 | 6.4 | Pan-TRK inhibitor[17] |
Note: Data for TRKi-FM3 is hypothetical and for illustrative purposes.
Conclusion and Future Directions
The strategic use of substituted indazole scaffolds is a validated and powerful approach in the discovery of potent and selective kinase inhibitors. This compound represents a highly valuable starting fragment, embedding key features that can address potency, selectivity, and pharmacokinetic challenges in a single building block. The fluorine substitution at the 5-position is particularly crucial for enhancing metabolic stability and binding affinity, while the 3-methyl group provides a stable anchor for synthetic elaboration. The protocols provided herein offer a robust framework for synthesizing and evaluating novel TRK inhibitors based on this scaffold. Future work should focus on exploring diverse substitutions at the 3-position to target specific sub-pockets within the TRK active site, with the goal of developing next-generation inhibitors that can overcome clinical resistance to first-generation agents.[7][18]
References
- 1. A review of NTRK fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gene.com [gene.com]
- 3. Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NTRK inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 5. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. benchchem.com [benchchem.com]
- 12. onclive.com [onclive.com]
- 13. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 15. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ntrkers.org [ntrkers.org]
- 17. Current landscape of tropomyosin receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for characterizing 5-Fluoro-3-methyl-1H-indazole
An In-Depth Technical Guide to the Analytical Characterization of 5-Fluoro-3-methyl-1H-indazole
Introduction
This compound is a substituted indazole derivative of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of pharmacologically active compounds. As with any high-value chemical entity intended for research or pharmaceutical applications, rigorous analytical characterization is not merely a quality control step but a foundational requirement to ensure identity, purity, and stability. This guide provides a comprehensive overview of the essential analytical methodologies for the complete characterization of this compound, designed for researchers, analytical scientists, and drug development professionals. The protocols and insights herein are synthesized from established analytical principles and field-proven experience to ensure scientific integrity and trustworthiness.
Physicochemical Properties and Reference Standards
A foundational understanding of the compound's basic properties is essential before commencing any analytical work. This data informs decisions on solvent selection, chromatographic conditions, and sample handling.
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂ | Appchem[1] |
| Molecular Weight | 150.15 g/mol | Appchem[1] |
| CAS Number | 945265-03-2 | Appchem[1] |
| Appearance | Typically an off-white to yellow or brown solid/powder | N/A |
| Solubility | Generally soluble in organic solvents like methanol, DMSO, and ethyl acetate. | Manas Petro Chem[2] |
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are the cornerstone for assessing the purity of this compound and identifying any process-related impurities or degradation products. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
Causality and Method Rationale: HPLC is the preferred method for purity determination and quantification of non-volatile organic compounds like this compound. Its high resolution, sensitivity, and reproducibility make it ideal for separating the main compound from closely related structural isomers or impurities that may have formed during synthesis. A reversed-phase (RP-HPLC) method is typically employed, leveraging the compound's moderate polarity.
Experimental Protocol: RP-HPLC for Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter to remove particulates.
-
-
Instrumentation and Conditions:
-
Set up an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 min, hold for 5 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 254 nm (or scan for λmax) |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area (% Area).
-
The use of a DAD allows for peak purity analysis by comparing UV spectra across the peak, which is a self-validating step to check for co-eluting impurities.
-
Workflow Visualization
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality and Method Rationale: GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may not be detected by HPLC. The gas chromatograph separates components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass-to-charge ratio data, enabling structural elucidation and definitive identification of unknown peaks. This is particularly useful for detecting residual solvents or volatile synthetic byproducts.
Experimental Protocol: GC-MS for Impurity Identification
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a volatile solvent such as ethyl acetate or dichloromethane.
-
Ensure the sample is completely dissolved.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify peaks other than the main component.
-
Examine the mass spectrum of each impurity peak and compare it against a spectral library (e.g., NIST) for tentative identification.
-
Expert interpretation of fragmentation patterns is crucial for confirming the identity of novel impurities.
-
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide direct information about the molecular structure, confirming the identity and connectivity of atoms within this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Method Rationale: NMR is the most powerful technique for unambiguous structure determination of organic molecules.[3]
-
¹H NMR provides information on the number, environment, and connectivity of protons.
-
¹³C NMR identifies all unique carbon atoms in the molecule.
-
¹⁹F NMR is highly specific and sensitive for fluorine-containing compounds, offering a clear diagnostic signal with a wide chemical shift range, making it an excellent tool for confirming the presence and environment of the fluorine atom.[4]
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred as it can help in observing the exchangeable N-H proton.[3]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm).
-
Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a sufficient number of scans is required to achieve a good signal-to-noise ratio.[3]
Predicted Spectral Data Based on the structure and data from analogous compounds[5], the following spectral characteristics are expected:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~10-12 | Broad Singlet | N-H proton (exchangeable) |
| ~7.2-7.8 | Multiplets | Aromatic protons (H4, H6, H7) | |
| ~2.3-2.5 | Singlet | -CH₃ protons | |
| ¹³C | ~155-160 (J_CF ≈ 240 Hz) | Doublet | C5 (attached to F) |
| ~110-145 | Multiple signals | Other aromatic & indazole carbons | |
| ~9-12 | Singlet | -CH₃ carbon | |
| ¹⁹F | -120 to -130 | Multiplet | C5-F |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality and Method Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to particular chemical bonds.
Experimental Protocol: FTIR Analysis
-
The spectrum can be acquired using a Potassium Bromide (KBr) pellet method or, more conveniently, with an Attenuated Total Reflectance (ATR) accessory.
-
For ATR, a small amount of the solid sample is placed directly on the crystal, and pressure is applied to ensure good contact.
-
Scan over a range of 4000-400 cm⁻¹.
Predicted Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3100 | N-H Stretch | Indazole N-H |
| 3100-3000 | C-H Stretch (sp²) | Aromatic C-H |
| 2950-2850 | C-H Stretch (sp³) | Methyl C-H |
| 1620-1450 | C=C Stretch | Aromatic Ring |
| 1250-1100 | C-F Stretch | Aryl-Fluoride |
Integrated Analytical Workflow
No single technique provides a complete picture. True analytical rigor comes from an integrated approach where chromatographic purity data is combined with spectroscopic identity confirmation.
Caption: Integrated approach for full characterization.
Conclusion
The analytical characterization of this compound requires a multi-technique approach to establish its identity, purity, and quality. The combination of high-resolution chromatography (HPLC, GC-MS) and definitive spectroscopic methods (NMR, FTIR) provides a self-validating system of analysis. The protocols and rationale detailed in this guide offer a robust framework for scientists to ensure that the material they are working with is well-characterized and suitable for its intended application in research and development, thereby upholding the principles of scientific integrity and reproducibility.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Fluoro-3-methyl-1H-indazole
Welcome to the technical support center for the synthesis of 5-Fluoro-3-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving reaction yields and troubleshooting common experimental challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative references.
Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during the synthesis of this compound, providing explanations and actionable solutions.
Q1: What is the most common and reliable synthetic route for preparing this compound?
A1: A prevalent and effective method is the cyclization of a substituted fluoroacetophenone with hydrazine.[1] This approach involves reacting 1-(4-fluoro-2-nitrophenyl)ethan-1-one with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and elimination to form the indazole ring. This method is often favored due to the commercial availability of starting materials and generally good yields after optimization.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in indazole synthesis can often be traced back to several critical factors:
-
Incomplete Reaction: The cyclization step can be slow. It's crucial to monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.[2]
-
Sub-optimal Temperature: The reaction temperature is critical. While heating is necessary to drive the cyclization, excessive temperatures can lead to the formation of degradation products or undesired side-reactions. A systematic temperature optimization study is recommended.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. Polar protic solvents like ethanol or n-butanol are commonly used for hydrazine cyclizations.[3] However, aprotic solvents like DMSO have also been shown to be effective in some indazole syntheses and may be worth exploring.[4]
-
Purity of Reagents: The purity of both the fluoroacetophenone precursor and hydrazine hydrate is paramount. Impurities in the starting material can interfere with the reaction, while aged or low-quality hydrazine hydrate can have reduced reactivity.
Q3: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired 1H-indazole?
A3: The formation of the undesired 2H-indazole isomer is a common challenge in indazole synthesis.[5] The 1H-tautomer is generally the thermodynamically more stable product.[6] To favor its formation:
-
Control Reaction Conditions: Carefully controlling the reaction temperature and time can influence the isomeric ratio. Thermodynamic control (longer reaction times at a moderate temperature) often favors the more stable 1H-isomer.
-
pH of the Medium: The acidity or basicity of the reaction medium can play a role. While most hydrazine cyclizations are run under neutral or slightly basic conditions, adjusting the pH might alter the selectivity.
-
Purification Strategy: If isomer formation is unavoidable, a robust purification strategy is essential. The two isomers often have different polarities, allowing for separation by column chromatography. Alternatively, mixed-solvent recrystallization can be a powerful technique to isolate a single isomer in high purity.[7][8]
Q4: What are the best practices for purifying the crude this compound product?
A4: Effective purification is key to obtaining a high-purity final product.
-
Initial Workup: After the reaction is complete, a standard aqueous workup is typically performed. This involves quenching the reaction, extracting the product into an appropriate organic solvent (like ethyl acetate), washing the organic layer to remove inorganic salts and residual hydrazine, and finally drying and concentrating the organic phase.[2]
-
Column Chromatography: This is the most common method for purifying the crude product and separating it from unreacted starting materials and byproducts. A silica gel stationary phase with a gradient elution system of hexanes and ethyl acetate is a good starting point.
-
Recrystallization: For achieving high purity, recrystallization from a suitable solvent system is highly recommended. This can effectively remove minor impurities that may co-elute during chromatography. A mixed solvent system, such as ethanol/water or acetone/water, can be very effective.[8]
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of standard analytical techniques is essential for unambiguous structure confirmation and purity assessment:[2]
-
NMR Spectroscopy (¹H & ¹³C): Provides detailed information about the chemical structure and is crucial for confirming the correct regiochemistry and identifying any isomeric impurities.
-
Mass Spectrometry (MS): Verifies the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the final product.
Troubleshooting Guide
This table provides a quick reference for common problems, their potential causes, and recommended solutions to improve the yield and purity of your this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Low reactivity of starting materials. 2. Incorrect reaction temperature (too low). 3. Decomposed hydrazine hydrate. | 1. Check the purity of the starting fluoroacetophenone. 2. Gradually increase the reaction temperature in 10°C increments, monitoring by TLC. 3. Use fresh, high-quality hydrazine hydrate. |
| Formation of Multiple Spots on TLC (Byproducts) | 1. Reaction temperature is too high, causing degradation. 2. Formation of the 2H-indazole isomer. 3. Presence of impurities in starting materials. | 1. Lower the reaction temperature and increase the reaction time. 2. Optimize reaction conditions (solvent, temperature) to favor the 1H-isomer.[5] 3. Ensure high purity of all reagents before starting the reaction. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the workup solvent. 2. Isomers are difficult to separate by chromatography. 3. Product oiling out during recrystallization. | 1. Use a different extraction solvent or perform multiple extractions. 2. Try a different eluent system for chromatography or employ recrystallization.[8] 3. Use a mixed-solvent system for recrystallization and allow for slow cooling. |
| Inconsistent Yields Between Batches | 1. Variations in reagent quality or stoichiometry. 2. Inconsistent heating or stirring. 3. Moisture contamination. | 1. Use reagents from the same lot and accurately measure all components. 2. Use an oil bath for uniform heating and ensure consistent stirring speed. 3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Experimental Protocols & Workflows
Protocol: Synthesis of this compound
This protocol is based on the well-established method of cyclizing an activated acetophenone with hydrazine.[1][4]
Materials:
-
1-(4-Fluoro-2-nitrophenyl)ethan-1-one
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (or n-Butanol)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-Fluoro-2-nitrophenyl)ethan-1-one (1.0 eq).
-
Solvent Addition: Add ethanol (or n-butanol) to dissolve the starting material (approx. 5-10 mL per gram of starting material).
-
Hydrazine Addition: Slowly add hydrazine hydrate (3.0-5.0 eq) to the stirred solution at room temperature. The reaction is often exothermic, so controlled addition is recommended.
-
Heating: Heat the reaction mixture to reflux (for ethanol, ~78°C; for n-butanol, ~117°C) for 4-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting acetophenone spot has been completely consumed.
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Workup:
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
References
- 1. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Fluoro-3-methyl-1H-indazole by Column Chromatography
This guide provides a comprehensive, experience-driven approach to the purification of 5-Fluoro-3-methyl-1H-indazole using column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific separation, moving beyond a simple protocol to explain the underlying principles and troubleshoot common challenges.
Foundational Knowledge & Safety
Understanding the Molecule
This compound is a heterocyclic aromatic compound. Its structure, featuring a polar indazole core, a moderately non-polar methyl group, and an electronegative fluorine atom, gives it intermediate polarity. This characteristic is central to designing an effective chromatographic separation. The fluorine atom can also introduce unique interactions with certain stationary phases, a factor we can leverage for enhanced purification.[1][2]
Mandatory Safety Protocols
Before beginning any experimental work, a thorough review of the Safety Data Sheet (SDS) is essential. This compound and its related compounds are harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[3][5] All handling of the solid compound and solvents should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[4][6]
-
Handling: Avoid creating dust when weighing or transferring the solid material.[6] Use appropriate tools and techniques for handling powders.
-
Spills: In case of a spill, clean the area immediately using an inert absorbent material.[4] Ensure proper ventilation and wear appropriate PPE during cleanup.
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in appropriately labeled hazardous waste containers according to your institution's guidelines.[4]
Designing the Purification Strategy
The success of column chromatography hinges on the careful selection of the stationary and mobile phases. The goal is to create a system where the target compound and its impurities have different affinities for the stationary phase, allowing them to be separated as the mobile phase flows through the column.
Stationary Phase Selection
-
Standard Choice (Normal-Phase): Silica gel (SiO₂) is the most common and cost-effective stationary phase for compounds of intermediate polarity like this compound. Its surface is covered in acidic silanol groups (Si-OH) that interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions.
-
Alternative Phases: If separation from a similarly polar impurity proves difficult on silica, consider these options:
-
Alumina (Al₂O₃): Available in neutral, acidic, or basic forms, alumina can offer different selectivity, especially if impurities are sensitive to the acidic nature of silica gel.[7]
-
Fluorinated Phases (e.g., Pentafluorophenyl, PFP): For challenging separations involving fluorinated compounds, a PFP-bonded silica phase can provide enhanced selectivity.[1][8] These phases can engage in dipole-dipole, π-π, and ion-exchange interactions, which may help resolve closely eluting spots.[2][8]
-
Mobile Phase (Eluent) Selection: The Power of TLC
The mobile phase carries the sample through the stationary phase. For normal-phase chromatography, a non-polar solvent is mixed with a more polar solvent. The overall polarity of the eluent is adjusted to control how strongly compounds adhere to the silica.
Thin-Layer Chromatography (TLC) is an indispensable tool for quickly determining the optimal solvent system.
Experimental Protocol: TLC Analysis
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a sealed chamber containing a test solvent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualize the separated spots using a UV lamp (254 nm).
-
Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
The Goal: The ideal solvent system will show good separation between the spot for this compound and any impurity spots, with the target compound having an Rf value between 0.2 and 0.4 .[9] This range ensures the compound moves down the column at a reasonable rate without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
Data Presentation: Example TLC Solvent Systems
| Solvent System (Ethyl Acetate/Hexane, v/v) | Approximate Rf of Target | Observations |
| 10:90 | ~0.15 | Compound is highly retained. Good for separating very non-polar impurities. |
| 20:80 | ~0.30 | Optimal starting point. Good separation from typical impurities. |
| 30:70 | ~0.45 | Elutes faster. May be used if separation from more polar impurities is needed. |
| 50:50 | > 0.7 | Too polar. Compound will elute too quickly, resulting in poor separation. |
Note: These are typical values. Always perform your own TLC analysis on your specific crude material.
Detailed Experimental Protocol for Column Chromatography
This protocol assumes the use of standard silica gel and a pre-determined solvent system (e.g., 20% Ethyl Acetate in Hexane).
Workflow Diagram
Caption: Workflow for column chromatography purification.
Step 1: Column Preparation (Slurry Packing)
-
Secure a glass column of appropriate size vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.
-
In a beaker, create a slurry of silica gel in your starting eluent (e.g., 20% EtOAc/Hexane). The consistency should be like a milkshake, not a thick paste.
-
Pour the slurry into the column. Use a funnel to prevent spillage.
-
Open the stopcock and drain some solvent, continuously tapping the side of the column gently to ensure even packing and remove air bubbles. Add more eluent as needed to prevent the silica bed from running dry.
-
Once the silica has settled, add a final layer of sand (~0.5 cm) on top to protect the surface during solvent and sample addition.
-
Drain the solvent until the level is just at the top of the sand layer. Never let the silica bed go dry.
Step 2: Sample Loading Choose one of the following methods:
-
Wet Loading: Dissolve the crude this compound in the minimum amount of a solvent in which it is highly soluble (like dichloromethane or ethyl acetate). Using a pipette, carefully apply this concentrated solution to the top of the silica bed.[10] This method is fast but can lead to band broadening if too much solvent is used.
-
Dry Loading (Recommended for Best Resolution): Dissolve the crude product in a volatile solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder onto the top sand layer of your column.[9][10] This technique ensures the sample is introduced as a very narrow, concentrated band, leading to superior separation.[9]
Step 3: Elution and Fraction Collection
-
Carefully add your eluent to the top of the column, taking care not to disturb the sand layer.
-
Open the stopcock and begin collecting the eluting solvent in numbered test tubes or flasks.
-
Maintain a constant level of solvent above the silica bed by adding fresh eluent as needed. For flash chromatography, apply gentle air pressure (1-2 psi) to the top of the column to accelerate the flow rate.[10]
Step 4: Analysis and Isolation
-
Monitor the progress of the separation by spotting every few fractions onto a TLC plate.
-
Develop and visualize the TLC plate to identify which fractions contain your pure product.
-
Combine all fractions that show a single, clean spot corresponding to the Rf of your target compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification process in a direct Q&A format.
Troubleshooting Common Separation Issues
Caption: Decision tree for troubleshooting separation problems.
Q1: My compound and an impurity have very similar Rf values and are not separating well. What should I do?
-
Answer: This is a classic resolution problem. First, try decreasing the polarity of your eluent system. For example, if you are using 20% EtOAc/Hexane, try 15% or even 10%. This will cause all compounds to move more slowly, increasing the interaction time with the silica and often enhancing the separation between two closely eluting spots. If this doesn't work, consider using a gradient elution, starting with a very non-polar mobile phase and gradually increasing the polarity.[9] Finally, switching to a different stationary phase like a PFP column could provide the alternative selectivity needed.[8]
Q2: My compound won't come off the column, even after I've passed a large volume of eluent through it.
-
Answer: Your mobile phase is not polar enough to displace the compound from the silica gel. You need to increase the eluent's polarity. If you are using an EtOAc/Hexane system, gradually increase the percentage of ethyl acetate. In some cases, you may need to add a small amount (0.5-1%) of an even more polar solvent like methanol to elute highly retained compounds. Be aware that large jumps in polarity can crack the silica bed.
Q3: My compound came out in the first few fractions with the solvent front (Rf is too high).
-
Answer: This indicates your eluent is too polar. The solvent is moving the compound down the column so quickly that there is minimal interaction with the stationary phase, leading to no separation. You must reformulate your mobile phase to be less polar. For example, switch from 30% EtOAc/Hexane to 15% or 20% to achieve the target Rf of 0.2-0.4.[7]
Q4: The bands on my column are streaking or "tailing" instead of being sharp and distinct.
-
Answer: Tailing can be caused by several factors:
-
Overloading: You may have loaded too much crude material onto the column. A general rule is to use at least 20-50g of silica for every 1g of crude product.
-
Poor Sample Loading: If you used the wet loading method with too much solvent, the initial band will be diffuse. Try the dry loading method for a much sharper initial band.[10]
-
Compound Degradation: Your compound might be unstable on the acidic silica gel, decomposing as it travels down the column. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[7] If this is the case, consider using a less acidic stationary phase like neutral alumina.
-
Column Packing Issues: An improperly packed column with channels or cracks will lead to uneven flow and band distortion.[7]
-
Q5: I have a very low yield after purification. Where did my compound go?
-
Answer: This could be due to irreversible adsorption onto the column if the compound is very polar or is degrading on the silica.[7] Another possibility is that the fractions were not analyzed carefully enough, and some product was discarded with impure fractions. Finally, ensure your product is not co-eluting with a UV-inactive impurity; consider staining your TLC plates with permanganate or another general stain to visualize all components.
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in a synthesis of this compound?
-
A: Impurities will depend heavily on the synthetic route. Common impurities include unreacted starting materials, regioisomers (e.g., 6-Fluoro-3-methyl-1H-indazole), or byproducts from side reactions. TLC analysis of your crude mixture alongside the starting materials is the best way to identify them.
Q: How do I choose the right size column?
-
A: The amount of silica gel needed depends on the difficulty of the separation and the amount of crude material. For a relatively straightforward separation (ΔRf > 0.2), a silica-to-sample mass ratio of 20:1 to 50:1 is a good starting point. For very difficult separations, this ratio might need to be increased to 100:1 or more. The column diameter should allow for a silica bed height of about 15-20 cm.
Q: My crude product is not very soluble in the eluent. How can I perform the purification?
-
A: This is the ideal scenario for the dry loading technique.[10] Since you dissolve the compound in any suitable volatile solvent before adsorbing it onto silica, its solubility in the eluting solvent becomes irrelevant for the loading step.
Q: What is the difference between flash chromatography and gravity chromatography?
-
A: The primary difference is the use of pressure. Gravity chromatography relies on gravity alone for solvent flow, which is slow and can lead to band broadening. Flash chromatography uses positive pressure (air or nitrogen) to push the solvent through the column much faster, resulting in quicker and often better separations.[10][11]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. capotchem.com [capotchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. orbi.uliege.be [orbi.uliege.be]
Technical Support Center: Challenges in the Fluorination Step of Indazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Indazole Fluorination. As a Senior Application Scientist, I understand the critical role that fluorinated indazoles play in medicinal chemistry and materials science.[1][2] The introduction of fluorine can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] However, the direct fluorination of the indazole core presents a unique set of challenges that can often lead to frustrating results in the lab.
This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions. My goal is to equip you with the knowledge to overcome common hurdles and successfully synthesize your target fluorinated indazoles.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the fluorination of indazoles. Each problem is broken down into symptoms, possible causes, and actionable solutions, grounded in established chemical principles.
Issue 1: Low to No Yield of the Desired Fluorinated Indazole
Symptom: After the reaction and work-up, analysis (TLC, LC-MS, NMR) shows a low yield of the fluorinated product, or none at all. The starting material may be largely unreacted or completely decomposed.
Possible Causes & Suggested Solutions:
| Possible Cause | Scientific Rationale | Suggested Solutions |
| Inappropriate Fluorinating Reagent | The reactivity of the fluorinating agent must be matched to the electronic nature of the indazole substrate. Electrophilic fluorinating agents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are commonly used, but their efficacy can vary.[2][4][5] | For electron-rich indazoles: Start with a milder electrophilic fluorinating agent. For electron-deficient indazoles: A more reactive agent might be necessary. Consider screening different reagents (e.g., Selectfluor™, NFSI).[6] |
| Suboptimal Reaction Conditions | Temperature, solvent, and reaction time are critical parameters. For instance, some fluorination reactions require elevated temperatures to proceed, while others may lead to decomposition at higher temperatures.[6] | Systematically screen reaction temperatures, starting from room temperature and gradually increasing. The choice of solvent is also crucial; polar aprotic solvents like acetonitrile are often effective.[6] A recent study highlighted water as an effective and environmentally friendly solvent for the NFSI-mediated fluorination of 2H-indazoles.[1][2][7] |
| Decomposition of the Indazole Core | The indazole ring can be sensitive to harsh reaction conditions, such as strong acids or bases, leading to undesired side reactions or polymerization.[6] | Employ milder, neutral fluorination methods. The use of a non-nucleophilic base might be necessary to scavenge any acid generated during the reaction.[6] |
| Moisture in the Reaction | Many fluorinating reagents are sensitive to moisture, which can lead to their decomposition and the formation of unwanted byproducts. | Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Symptom: The reaction yields a mixture of fluorinated indazole isomers (e.g., fluorination at C3, C4, C5, C6, or C7).
Possible Causes & Suggested Solutions:
| Possible Cause | Scientific Rationale | Suggested Solutions |
| Multiple Reactive Sites on the Indazole Ring | The indazole ring has several positions susceptible to electrophilic attack. The inherent electronic properties and the presence of substituents will direct the regioselectivity of the fluorination.[8][9][10] | Utilize Directing Groups: Existing functional groups on the indazole ring can be leveraged to direct fluorination to a specific position. For example, a directing group at the N1 or N2 position can influence the site of fluorination.[8][11] Protecting Groups: The use of protecting groups on one of the nitrogen atoms can block reaction at that site and influence the electronic distribution in the ring, thereby favoring fluorination at a specific carbon. |
| Steric Hindrance | Bulky substituents on the indazole ring can sterically hinder the approach of the fluorinating agent to adjacent positions, favoring reaction at less hindered sites.[12] | If steric hindrance is preventing fluorination at the desired position, consider using a smaller fluorinating reagent if available. Alternatively, a synthetic route that introduces the fluorine atom before the installation of the bulky group may be necessary. |
| Reaction Mechanism | The mechanism of fluorination (e.g., electrophilic aromatic substitution vs. radical pathway) can significantly influence the regiochemical outcome. For example, a radical mechanism has been proposed for the C3-fluorination of 2H-indazoles using NFSI.[1][2] | Understanding the likely mechanism can help in choosing the appropriate conditions to favor a particular isomer. For radical reactions, the use of radical initiators or scavengers might be explored to control the reaction pathway. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common electrophilic fluorinating reagents for indazoles, and what are their pros and cons?
A1: The two most commonly employed electrophilic fluorinating reagents for indazoles are Selectfluor™ (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) .
-
Selectfluor™:
-
Pros: It is a user-friendly, commercially available, and relatively stable solid.[4][5] It has been shown to be effective for the fluorination of various heterocyclic systems.[4][5]
-
Cons: It is a powerful oxidant and can sometimes lead to side reactions or decomposition of sensitive substrates. Its reactivity can also lead to lower regioselectivity in some cases.[13]
-
-
NFSI:
-
Pros: NFSI is also a stable, crystalline solid that is easy to handle.[2] It has been successfully used for the regioselective C3-fluorination of 2H-indazoles under mild, metal-free conditions.[1][2][14]
-
Cons: Its reactivity can be substrate-dependent, and optimization of reaction conditions may be required to achieve high yields.
-
Q2: How can I improve the regioselectivity of my indazole fluorination?
A2: Improving regioselectivity is a key challenge. Here's a logical workflow to approach this problem:
Caption: Troubleshooting workflow for poor regioselectivity in indazole fluorination.
Q3: My reaction is producing a significant amount of dark, insoluble material. What is likely happening?
A3: The formation of dark, insoluble material, often referred to as "tar" or polymeric byproduct, is a strong indication of substrate or product decomposition. This can be caused by:
-
Harsh Reaction Conditions: Overheating or the use of strong acids or bases can lead to the degradation of the indazole ring system.[6]
-
Oxidative Side Reactions: Some electrophilic fluorinating agents are strong oxidants and can cause unwanted oxidative polymerization, especially with electron-rich indazoles.
To mitigate this, try the following:
-
Lower the reaction temperature.
-
Use a milder fluorinating reagent.
-
Ensure the reaction is run under an inert atmosphere to exclude oxygen.
-
Add a non-nucleophilic base to neutralize any generated acid.
Part 3: Experimental Protocol
General Protocol for C3-Fluorination of 2H-Indazoles using NFSI
This protocol is adapted from the work of Ghosh and Hajra (2021) and provides a starting point for the C3-fluorination of 2H-indazoles.[1][2][7]
Materials:
-
2H-indazole substrate
-
N-Fluorobenzenesulfonimide (NFSI)
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add the 2H-indazole (1.0 equiv.), NFSI (1.2 equiv.), and water.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-2H-indazole.
Note: This is a general procedure and may require optimization for specific substrates.
References
- 1. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 11. soc.chim.it [soc.chim.it]
- 12. benchchem.com [benchchem.com]
- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 14. 2H-Indazole synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-3-methyl-1H-indazole Derivatives
Welcome to the technical support center for the synthesis of 5-Fluoro-3-methyl-1H-indazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The indazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can significantly modulate a compound's metabolic stability and binding affinity.[1][2] However, the synthesis of these valuable derivatives is not without its challenges. This document provides a structured approach to overcoming these obstacles, grounded in established chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound derivatives, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired 1H-Indazole Product
Question: My reaction to synthesize a this compound derivative is resulting in a very low yield. What are the likely causes and how can I improve it?
Answer: A low yield is a common issue that can stem from several factors, primarily incomplete reaction, degradation of starting materials or product, and the formation of side products. The most prevalent side products in indazole synthesis are often the undesired 2H-indazole isomer, hydrazones, and various dimeric impurities.[1][3] Let's break down the optimization strategy.
The cornerstone of modern 1H-indazole synthesis often involves the cyclization of appropriately substituted precursors, such as o-haloaryl N-sulfonylhydrazones or the condensation of a substituted hydrazine with a fluorinated acetophenone.[2][4] A widely adopted and effective method is the copper-catalyzed intramolecular C-N bond formation.[2][4]
Causality and Optimization Strategy:
-
Catalyst System: The choice of catalyst and ligand is critical. Copper(I) and Copper(II) salts are frequently employed. The catalyst's role is to facilitate the crucial intramolecular N-arylation step.
-
Base Selection: The base is not merely a proton scavenger; it influences the nucleophilicity of the nitrogen atom and can affect the equilibrium between reactants and intermediates. A poorly chosen base can lead to undesired side reactions.
-
Solvent Effects: The polarity and boiling point of the solvent can dramatically impact reaction rates and selectivity. Aprotic polar solvents like DMF or DMSO are often effective as they can solubilize the reactants and salts formed during the reaction.[1]
-
Temperature Control: Elevated temperatures can sometimes promote unwanted side reactions or lead to product degradation.[3] A systematic temperature screen is advisable.
Experimental Protocol: Systematic Optimization of a Copper-Catalyzed Cyclization
This protocol assumes the synthesis of this compound from 2-bromo-4-fluoroacetophenone and a suitable hydrazine, followed by cyclization.
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 2-bromo-4-fluoroacetophenone hydrazone precursor (1.0 eq).
-
Reagent Addition: Add the chosen base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq) and the copper catalyst (e.g., CuI, Cu₂O) (0.1 eq).[2][4]
-
Solvent Addition: Add the anhydrous solvent to be tested (e.g., DMF, Dioxane, Toluene).
-
Reaction Execution: Heat the reaction mixture to the desired temperature and monitor its progress using a suitable analytical technique like TLC or LC-MS.
-
Work-up and Analysis: Upon completion, cool the reaction, perform an appropriate aqueous work-up, extract the product with an organic solvent, and purify using column chromatography. Analyze the yield and purity of the isolated product.
Data Presentation: Optimization Parameters
| Entry | Catalyst (10 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| 1 | CuI | K₂CO₃ | Dioxane | 100 | 12 | 35 | Incomplete conversion |
| 2 | Cu₂O | K₂CO₃ | Dioxane | 100 | 12 | 45 | Improved conversion |
| 3 | CuI | Cs₂CO₃ | Dioxane | 100 | 12 | 65 | Base has a significant effect |
| 4 | CuI | Cs₂CO₃ | DMF | 100 | 8 | 78 | Faster reaction in a more polar solvent |
| 5 | CuI | Cs₂CO₃ | DMF | 80 | 12 | 72 | Lower temperature is also effective |
| 6 | CuI | Cs₂CO₃ | Toluene | 110 | 12 | 55 | Non-polar solvent is less effective |
Visualization: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low product yields.
Issue 2: Poor Regioselectivity (Formation of 1H vs. 2H Isomers)
Question: My reaction is producing a mixture of 1H- and 2H-indazole isomers that are difficult to separate. How can I improve the regioselectivity to favor the desired 1H-indazole?
Answer: Controlling regioselectivity is a fundamental challenge in indazole synthesis. The 1H-indazole is generally the thermodynamically more stable tautomer, but kinetic factors can lead to the formation of the 2H isomer.[3][5] The strategy to enhance the formation of the 1H-product hinges on carefully controlling the reaction conditions, particularly during N-alkylation or N-arylation steps if you are functionalizing the indazole core, or during the cyclization itself.
Causality and Optimization Strategy:
-
Steric Hindrance: The substitution pattern on your starting materials can sterically direct the reaction towards one isomer over the other.
-
Electronic Effects: The electronic nature of the substituents on the aromatic ring can influence the relative nucleophilicity of the two nitrogen atoms in the pyrazole ring.
-
Reaction Mechanism: Different synthetic routes can favor different isomers. For instance, the Davis-Beirut reaction is known to favor the formation of 2H-indazoles, while other methods, like certain copper-catalyzed cyclizations, can be tuned to favor the 1H isomer.[1][6]
-
Base and Solvent System: In N-alkylation reactions, the choice of base and solvent is paramount. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF tends to favor the formation of the thermodynamically more stable N-1 substituted product.[3]
Experimental Protocol: Selective N-1 Alkylation
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the indazolide anion.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.05 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quenching and Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product ratio by ¹H NMR before purification to determine the N-1/N-2 selectivity. The chemical shift of the proton at the 3-position can be a key indicator to distinguish between the isomers.[3]
Visualization: Regioselectivity Control
Caption: Control of regioselectivity in N-alkylation of indazoles.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose purification methods for this compound derivatives?
A1: The most common and effective method for purifying these derivatives is column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically successful. For compounds that are basic, adding a small amount of triethylamine (~1%) to the eluent can prevent streaking on the column. Recrystallization can also be an excellent method for obtaining highly pure material if a suitable solvent system can be found.[7]
Q2: How can I confirm the correct regiochemistry of my substituted indazole product?
A2: A combination of spectroscopic methods is the most reliable approach.
-
¹H NMR: As mentioned earlier, the chemical shifts of protons on the indazole core, particularly the proton at the 3-position, can differ between N-1 and N-2 isomers.[3]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also diagnostic.
-
NOE (Nuclear Overhauser Effect) NMR: This 2D NMR technique can show through-space correlations between protons. For an N-1 substituted indazole, an NOE may be observed between the protons of the substituent and the H-7 proton of the indazole core, which is not possible for the N-2 isomer.
-
X-ray Crystallography: If you can grow a single crystal of your compound, X-ray diffraction provides unambiguous structural confirmation.[7]
Q3: Can the reaction be performed under microwave irradiation to speed it up?
A3: Yes, microwave-assisted synthesis can be a very effective strategy for accelerating many of the cyclization and cross-coupling reactions used to prepare indazoles. Microwave heating can significantly reduce reaction times from hours to minutes and sometimes improve yields by minimizing the formation of thermal degradation byproducts. It is crucial to use a dedicated microwave reactor for safety and to carefully screen conditions, as the optimal temperature and time may differ from conventional heating.
Q4: My starting material, a fluorinated o-bromoaniline derivative, is not commercially available. What is a reliable way to synthesize it?
A4: A common route is to start with a commercially available fluoro-toluidine. The synthesis can proceed via bromination, followed by diazotization and cyclization. For example, a synthetic route starting from 3-fluoro-2-methylaniline involves bromination, followed by a ring closure reaction to form the indazole core.[8] It is essential to carefully control the conditions for the bromination step to ensure correct regioselectivity.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 945265-03-2 | Benchchem [benchchem.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
Technical Support Center: Navigating Solubility Challenges of 5-Fluoro-3-methyl-1H-indazole
Welcome to the dedicated technical support guide for 5-Fluoro-3-methyl-1H-indazole. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound in organic solvents. Our goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Understanding the Molecule: this compound
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of this compound. Its structure, featuring a polar indazole core with a hydrogen-bond-donating N-H group, a moderately electron-withdrawing fluorine atom, and a nonpolar methyl group, results in a molecule of intermediate polarity. This duality is often the root of solubility challenges. The molecule can engage in hydrogen bonding via its pyrazole-like nitrogen, while the fluorinated benzene ring introduces some lipophilicity.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered when working with this compound.
Question 1: Why is my this compound not dissolving in a solvent I expected it to?
Answer: This is a common issue that can stem from several factors. Firstly, the "like dissolves like" principle is a guideline, not a guarantee. The unique combination of a polar, hydrogen-bonding indazole ring and a more nonpolar, fluorinated aromatic system can lead to complex solvent interactions. Secondly, the crystalline form (polymorph) of your solid material can significantly impact solubility; a more stable crystal lattice requires more energy to break apart, resulting in lower solubility. Finally, ensure your solvent is pure and dry, as trace amounts of water can alter the solvent's properties and interact with the solute.
Question 2: I've observed the compound dissolving initially, but then it precipitates out of solution. What is happening?
Answer: This phenomenon typically points to the formation of a supersaturated solution, which is inherently unstable. This can happen if you use heat to aid dissolution and then cool the solution, or if a solvent evaporation has occurred, increasing the concentration. The precipitate could be the original compound crashing out or potentially a different, less soluble polymorph. To avoid this, it is best to determine the equilibrium solubility at your desired working temperature.
Question 3: Can I use heat to increase the solubility of this compound?
Answer: Yes, in many cases, heating will increase both the rate of dissolution and the overall solubility. However, this must be done with caution. It is critical to first establish the thermal stability of this compound in your chosen solvent to avoid degradation. We recommend running a preliminary thermal stability test using a small amount of material before scaling up.
Question 4: Are there any general solvent classes that are a good starting point for this compound?
Answer: Based on its structure, polar aprotic solvents are often a good starting point. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are likely to be effective due to their ability to disrupt the crystal lattice and solvate the molecule. Alcohols such as ethanol or isopropanol may also show moderate solubility. A systematic screening process, as detailed below, is the most reliable method.
Troubleshooting Workflow: A Systematic Approach to Solubility Issues
When facing solubility challenges, a structured approach is more effective than random solvent testing. The following workflow provides a logical progression from initial screening to optimization.
Caption: A systematic workflow for troubleshooting solubility issues.
Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and rationale for determining and enhancing the solubility of this compound.
Protocol 1: Small-Scale Equilibrium Solubility Screening
Objective: To efficiently determine the approximate solubility of this compound in a range of solvents at ambient temperature.
Rationale: This method uses a small amount of
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-Fluoro-3-methyl-1H-indazole
Welcome to the technical support center for synthetic strategies involving 5-Fluoro-3-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this valuable scaffold. Here, we address common challenges and provide field-proven insights into catalyst selection for various cross-coupling reactions, moving beyond simple protocols to explain the underlying chemical principles.
The indazole core is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity. However, the unique electronic properties of the this compound moiety, combined with the inherent challenges of working with N-heterocycles, demand a nuanced approach to catalyst system selection. This guide provides troubleshooting advice and frequently asked questions to navigate these complexities.
The Foundation: The Palladium Cross-Coupling Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle. Understanding this fundamental pathway is crucial for troubleshooting and optimizing your reactions. The efficiency of each step—oxidative addition, transmetalation (for Suzuki, etc.) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination—is highly dependent on the choice of palladium precursor, ligand, base, and solvent.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Troubleshooting Guide
This section addresses specific problems encountered during experiments in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction is showing low or no conversion of my halo-indazole starting material. What are the likely causes and solutions?
Answer: Low conversion in Suzuki-Miyaura couplings is a common issue that can typically be traced back to the catalyst system or reaction conditions. The indazole substrate presents unique challenges, including potential N-H interference.
Potential Causes & Solutions:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be degrading.
-
Solution: Switch to a more robust and easily activated precatalyst. For N-heterocycles, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is an excellent starting point, known for its reliability. If that fails, consider modern Buchwald-type precatalysts (e.g., SPhos Pd G3), which are highly active for challenging substrates.
-
-
Inappropriate Base: The base is critical for activating the boronic acid but can also cause side reactions.
-
Solution: Ensure your base is anhydrous and of high quality. Carbonate bases like K₂CO₃ or Cs₂CO₃ are standard. If you observe starting material decomposition or hydrodehalogenation, consider a milder base like K₃PO₄.
-
-
Ligand Dissociation/Decomposition: The ligand may be dissociating from the palladium center or decomposing at high temperatures, leading to the formation of inactive palladium black.
-
Solution: The dppf ligand in Pd(dppf)Cl₂ is relatively robust. However, if you are forming the catalyst in situ, ensure the correct Pd:ligand ratio (typically 1:1.1 to 1:1.5) is used. Using pre-formed, air-stable precatalysts often circumvents these issues.
-
-
N-H Interference: The unprotected N-H on the indazole ring is acidic and can interfere with the catalytic cycle, potentially by reacting with the base or the organopalladium intermediates.
-
Solution: While some couplings work on NH-free indazoles, N-protection is often recommended to improve yields and consistency. Protecting groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) are commonly used and can be readily removed post-coupling.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (if separate) | Base (equiv) | Solvent | Temp (°C) | Notes & References |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ (2-5%) | N/A | K₂CO₃ (2-3) | DME or Dioxane/H₂O | 80-100 | A reliable standard for many bromo/iodoindazoles. |
| Pd(PPh₃)₄ (5%) | N/A | K₃PO₄ (2) | Dioxane | 90 | Effective, but Pd(PPh₃)₄ can be sensitive to air and heat. |
| SPhos Pd G3 (1-3%) | N/A | K₃PO₄ (2-3) | Dioxane/H₂O (10:1) | 80-110 | Highly active catalyst for challenging substrates. |
Question 2: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation of my starting material instead of the desired C-N coupling. How can I fix this?
Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced to an arene. This often points to issues with the base, solvent, or catalyst system being suboptimal for your specific substrate.
Potential Causes & Solutions:
-
Base Choice: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine, but they can also promote side reactions if not used correctly.
-
Solution: Use the weakest base that still promotes the reaction. K₃PO₄ or Cs₂CO₃ can be effective for some amine/halide combinations. If a strong base is necessary, ensure it is added to a well-stirred solution and that the reaction is conducted under a strictly inert atmosphere.
-
-
Solvent as a Hydride Source: Protic impurities (water) or the solvent itself can act as a hydride source for the reduction.
-
Solution: Use high-purity, anhydrous solvents. Toluene and dioxane are common choices. Ensure all glassware is oven-dried and the reaction is set up under argon or nitrogen.
-
-
Ligand Selection: The ligand is arguably the most critical component in a Buchwald-Hartwig reaction. Its steric and electronic properties dictate the stability of the catalytic species and the relative rates of reductive elimination versus side reactions.
-
Solution: For N-heterocycles like indazoles, bulky, electron-rich biarylphosphine ligands are the gold standard. Ligands like RuPhos and tBuXPhos are specifically designed for coupling with heterocyclic amines or halides. These ligands promote fast reductive elimination, outcompeting the hydrodehalogenation pathway.
-
Table 2: Recommended Ligands for Buchwald-Hartwig Amination
| Ligand | Palladium Source | Base | Solvent | Key Features & References |
|---|---|---|---|---|
| XPhos | Pd₂(dba)₃ or G3 Precatalyst | NaOtBu, K₃PO₄ | Toluene, Dioxane | General, highly active for a broad range of substrates. |
| RuPhos | Pd₂(dba)₃ or G2 Precatalyst | LiHMDS, K₃PO₄ | THF, Toluene | Excellent for secondary amines and N-heterocycles. |
| BrettPhos | G3 or G4 Precatalyst | LiHMDS | THF, Toluene | Provides high selectivity for primary amines. |
Catalyst Selection Workflow
To streamline your experimental design, use the following decision tree to guide your choice of catalyst and conditions based on the desired transformation.
Caption: Decision workflow for initial catalyst screening.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the indazole N-H group before attempting a cross-coupling reaction?
A1: While not always mandatory, N-protection is highly recommended for achieving reproducible and high-yielding results, especially during methods development. The indazole N-H proton is sufficiently acidic to engage in side reactions, such as quenching organometallic intermediates or reacting with the base, which can inhibit catalyst turnover. For C-3 functionalization, N-protection is often considered crucial. Common protecting groups like Boc are effective and can typically be removed under acidic conditions (e.g., TFA in DCM) after the coupling is complete.
Q2: Which halide (I, Br, Cl) on the indazole ring is the best starting point?
A2: The choice of halide dictates the reactivity and the required reaction conditions. The general order of reactivity for oxidative addition to Pd(0) is I > Br >> Cl .
-
Iodo-indazoles are the most reactive and allow for the mildest reaction conditions (lower temperatures, weaker bases). They are ideal for sensitive substrates but can be more expensive.
-
Bromo-indazoles offer a good balance of reactivity and stability and are often the most practical choice for library synthesis.
-
Chloro-indazoles are the least reactive and require highly active catalyst systems, typically involving specialized, bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step.
Q3: How does the 5-fluoro substituent impact catalyst selection and reactivity?
A3: The fluorine atom at the C-5 position is strongly electron-withdrawing. This has two main consequences:
-
Increased Reactivity towards Oxidative Addition: The electron-withdrawing nature of fluorine makes the carbon-halide bond more electron-deficient and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This is generally beneficial and can lead to faster reaction rates compared to a non-fluorinated analogue.
-
Electronic Effects on Ligands: Because the substrate is electron-poor, using a catalyst system with a highly electron-donating ligand (like the Buchwald biarylphosphines or many NHCs) creates a favorable electronic match, promoting efficient catalysis.
Q4: What are the main differences between phosphine ligands and N-Heterocyclic Carbene (NHC) ligands for these reactions?
A4: Both are powerful ligand classes, but they have distinct properties.
-
Phosphine Ligands (e.g., PPh₃, XPhos): These have been the traditional workhorses. Modern bulky, electron-rich biarylphosphine ligands are exceptionally effective because their steric bulk promotes fast reductive elimination, while their electron-donating ability facilitates oxidative addition.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are very strong sigma-donors, even more so than most phosphines. This makes them excellent at promoting oxidative addition, even with challenging substrates like aryl chlorides. The Pd-NHC bond is also exceptionally strong and stable, which can lead to longer catalyst lifetimes, especially at high temperatures. NHC-Pd precatalysts are often very user-friendly and air-stable.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 7-Bromo-5-fluoro-3-methyl-1H-indazole
This protocol is a general starting point and should be optimized for each specific arylboronic acid.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 7-bromo-5-fluoro-3-methyl-1H-indazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
**Protocol 2: General Procedure for Buchwald-Hartwig Amin
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 5-Fluoro-3-methyl-1H-indazole Purity by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of pharmaceutical research and development, the structural integrity and purity of a molecule are paramount. 5-Fluoro-3-methyl-1H-indazole is a heterocyclic compound belonging to the indazole class, a scaffold known for its wide range of pharmacological activities, including anti-cancer properties.[1][2] The presence of even minute impurities can significantly alter a compound's biological activity, toxicity, and stability, leading to misleading experimental results and potential safety concerns. Therefore, a robust, reliable, and validated analytical method for purity determination is not merely a quality control check; it is a fundamental requirement for advancing a compound through the drug development pipeline.
This guide provides an in-depth, experience-driven walkthrough for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound. We will explore the causality behind methodological choices and present a self-validating protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring scientific rigor and regulatory compliance.[3][4]
Part 1: The Analytical Cornerstone: A Stability-Indicating HPLC Method
The objective is to develop a stability-indicating method, meaning the method can accurately measure the analyte of interest without interference from any potential degradation products, process impurities, or other matrix components.[5] A reversed-phase HPLC (RP-HPLC) method is the workhorse for such analyses due to its versatility and applicability to a wide range of small molecules.
Rationale for Chromatographic Conditions
Our selection of chromatographic parameters is based on the physicochemical properties of this compound (Molecular Formula: C8H7FN2, Molecular Weight: 150.15 g/mol ) and extensive experience with similar N-heterocyclic compounds.[6]
-
Column: A C18 stationary phase is chosen for its hydrophobic characteristics, which are ideal for retaining the moderately polar indazole core. The 4.6 x 150 mm, 5 µm particle size format offers a good balance between resolution and backpressure for standard HPLC systems.
-
Mobile Phase: A gradient elution is selected to ensure that any impurities with a wide range of polarities are eluted and resolved from the main peak and each other.
-
Mobile Phase A (Aqueous): 20 mM Ammonium Acetate (pH 4.0, adjusted with acetic acid). The buffer controls the ionization state of the analyte and any acidic or basic impurities, leading to consistent retention times and improved peak shape.
-
Mobile Phase B (Organic): Acetonitrile. Acetonitrile is favored over methanol in this case for its lower viscosity and stronger elution strength, which often results in sharper peaks and shorter run times.
-
-
Detection: A Photodiode Array (PDA) detector is crucial. It not only quantifies the analyte at a specific wavelength (e.g., 250 nm, where the indazole ring exhibits strong absorbance) but also provides spectral data across a range of wavelengths. This is invaluable for peak purity analysis and for identifying co-eluting impurities.[7]
Experimental Protocol: HPLC Purity Determination
Objective: To quantify the purity of this compound and separate it from potential impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC with gradient pump, autosampler, column oven, and PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-18.1 min (90-10% B), 18.1-25 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA Detector, 250 nm for quantification, spectral scan from 200-400 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
| Sample Conc. | 1.0 mg/mL |
Workflow Diagram:
Caption: Workflow for HPLC purity analysis of this compound.
Part 2: Method Validation: A System of Self-Verification
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The following experiments are designed based on the ICH Q2(R1) tripartite guideline.
Specificity (Stability-Indicating Property)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
-
Forced Degradation: Expose a solution of this compound (1.0 mg/mL) to various stress conditions:
-
Acidic: 0.1 N HCl at 60 °C for 4 hours.
-
Alkaline: 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid sample at 105 °C for 48 hours.
-
Photolytic: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the unstressed sample, a blank (diluent), and all stressed samples using the proposed HPLC method.
-
Evaluation: Use the PDA detector to assess peak purity for the main analyte peak in all chromatograms. Ensure that all degradation product peaks are well-separated from the main analyte peak (Resolution > 2.0). A successful forced degradation study demonstrates the method's stability-indicating nature.[5][8]
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
Protocol:
-
Prepare a stock solution of the reference standard (1.0 mg/mL).
-
Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the nominal sample concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (R²) ≥ 0.999.
-
The y-intercept should be close to zero.
| Concentration (mg/mL) | Mean Peak Area (n=3) |
| 0.50 | 1,251,000 |
| 0.75 | 1,874,500 |
| 1.00 | 2,502,000 |
| 1.25 | 3,128,500 |
| 1.50 | 3,749,000 |
| Result | R² = 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a recovery study.[7]
Protocol:
-
Prepare a sample matrix (placebo) if applicable. If not, use a sample of the analyte.
-
Spike the sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
| Spike Level | Amount Added (mg/mL) | Amount Recovered (mg/mL) | % Recovery |
| 80% | 0.80 | 0.79 | 98.8% |
| 100% | 1.00 | 1.01 | 101.0% |
| 120% | 1.20 | 1.19 | 99.2% |
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[9]
Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six individual samples from the same homogenous batch at 100% of the test concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the purity results.
-
-
Intermediate Precision (Inter-assay Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD and compare the results between the two studies.
-
Acceptance Criteria:
-
%RSD for repeatability should be ≤ 1.0%.
-
%RSD for intermediate precision should be ≤ 2.0%.
| Precision Type | Purity Results (%) | Mean (%) | %RSD |
| Repeatability | 99.5, 99.6, 99.4, 99.5, 99.7, 99.5 | 99.53 | 0.11 |
| Intermediate | 99.3, 99.4, 99.2, 99.5, 99.3, 99.4 | 99.35 | 0.10 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
Acceptance Criteria:
-
Precision (%RSD) at the LOQ concentration should be ≤ 10%.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]
Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 2 °C).
-
Mobile Phase pH (± 0.2 units).
-
-
Analyze a standard solution under each condition.
-
Evaluate the impact on retention time, peak shape, and resolution between the analyte and a key impurity.
Acceptance Criteria:
-
System suitability parameters (e.g., tailing factor, resolution) must still be met under all varied conditions. No significant change in results should be observed.
Validation Parameters Hierarchy:
Caption: Hierarchical relationship of ICH Q2(R1) validation parameters.
Part 3: Comparative Analysis with Alternative Technologies
While HPLC is a robust and widely used technique, it is essential to understand its position relative to other analytical methods. The principle of orthogonality, using multiple independent methods, provides the highest confidence in a compound's purity profile.[10]
High-Performance Liquid Chromatography (HPLC) vs. Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a direct evolution of HPLC technology. The primary difference lies in the use of sub-2 µm stationary phase particles, which requires instrumentation capable of handling much higher backpressures (often >15,000 psi).[11]
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | Rationale for Choice |
| Particle Size | 3 - 5 µm | < 2 µm | Smaller particles in UPLC provide a dramatic increase in column efficiency and resolution.[12] |
| Operating Pressure | 500 - 6,000 psi | > 15,000 psi | Higher pressure is required to force the mobile phase through the densely packed UPLC column.[11] |
| Analysis Time | 15 - 30 minutes | 2 - 10 minutes | UPLC offers significantly faster run times, increasing throughput.[13] |
| Resolution | Good | Excellent | UPLC provides superior separation of closely eluting impurities, which is critical for complex samples.[13] |
| Solvent Consumption | Higher | Lower (up to 70-80% reduction) | Shorter run times and lower flow rates lead to significant cost savings and reduced environmental impact.[14] |
| Best For | Routine QC, robust and established methods. | High-throughput screening, complex impurity profiling, high sensitivity applications. | For routine purity assessment, HPLC is often sufficient and more accessible. For complex impurity profiling or high-throughput needs, UPLC is superior. |
Liquid Chromatography (LC) vs. Gas Chromatography (GC)
Gas Chromatography is another powerful separation technique, but its applicability is limited to analytes that are volatile and thermally stable.[15]
| Feature | HPLC | Gas Chromatography (GC) | Rationale for Choice |
| Mobile Phase | Liquid | Inert Gas (e.g., Helium, Nitrogen) | This fundamental difference dictates the type of compounds that can be analyzed.[16] |
| Analyte Requirement | Soluble in mobile phase | Volatile and thermally stable | This compound, like many pharmaceutical compounds, has a relatively high boiling point and may not be sufficiently volatile for GC without derivatization.[17] |
| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between gas mobile phase and liquid/solid stationary phase | GC separation is often based on boiling point, while HPLC separation is based on polarity and hydrophobicity.[15] |
| Versatility | High (suitable for a wide range of polar and non-polar compounds) | Lower (limited to volatile compounds) | HPLC is far more versatile for the analysis of drug substances and products, which are often non-volatile.[18] |
| Best For | Purity of APIs, stability testing, formulation analysis. | Analysis of residual solvents, volatile impurities, fatty acids. | For the primary purity assessment of a non-volatile API like this compound, HPLC is the unequivocally superior and appropriate choice. |
Conclusion
This guide has detailed a comprehensive, robust, and scientifically sound HPLC method for the purity determination of this compound. By grounding our protocol in the principles of the ICH Q2(R1) guideline, we have established a self-validating system that ensures trustworthiness and technical accuracy. The deliberate choices in chromatographic conditions, coupled with a rigorous validation plan, provide high confidence in the data generated.
Furthermore, the comparative analysis with UPLC and GC contextualizes the strengths and limitations of the chosen HPLC method, reinforcing its suitability for this specific application. For researchers and drug development professionals, implementing such a validated method is a critical step in ensuring data integrity and advancing promising therapeutic candidates with confidence.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. appchemical.com [appchemical.com]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. teledynelabs.com [teledynelabs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. arlok.com [arlok.com]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to Indazole-Derived Kinase Inhibitors in Oncology
The indazole scaffold has emerged as a cornerstone in the development of targeted cancer therapies, serving as a versatile framework for a multitude of potent kinase inhibitors.[1][2] This guide provides an in-depth comparative analysis of key indazole-derived kinase inhibitors, offering experimental data, mechanistic insights, and detailed protocols for researchers, scientists, and drug development professionals. Our focus is to dissect the nuances that differentiate these compounds, enabling a more informed approach to kinase inhibitor selection and development.
The Significance of the Indazole Scaffold
Indazole and its isomer, indole, are considered "privileged scaffolds" in medicinal chemistry due to their ability to effectively bind to the ATP-binding pocket of a wide array of kinases.[3] The unique arrangement of nitrogen atoms in the indazole ring influences hydrogen bonding capabilities and three-dimensional conformation, leading to distinct kinase selectivity profiles and pharmacological activities.[3] This has led to the successful development of several FDA-approved drugs for various cancers.[1]
Comparative Analysis of Key Indazole-Derived Kinase Inhibitors
This section will delve into a comparative analysis of prominent indazole-derived kinase inhibitors, focusing on their primary targets, mechanisms of action, and clinical efficacy.
Axitinib (Inlyta®)
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor primarily targeting vascular endothelial growth factor receptors (VEGFR-1, -2, and -3).[4][5] By inhibiting these receptors, Axitinib effectively blocks angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[5][6][7] Its high affinity for VEGFRs makes it a particularly effective anti-angiogenic agent.[5] Axitinib also demonstrates inhibitory activity against c-KIT and platelet-derived growth factor receptor (PDGFR).[6]
Mechanism of Action: Axitinib competitively binds to the ATP-binding site of VEGFRs, inhibiting receptor phosphorylation and downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[5] This ultimately leads to a reduction in the blood supply to tumors.[7]
Clinical Application: Axitinib is primarily used for the treatment of advanced renal cell carcinoma (RCC), particularly after the failure of one prior systemic therapy.[5][6] Clinical trials have demonstrated its superiority in extending progression-free survival compared to sorafenib in this patient population.[4]
Pazopanib (Votrient®)
Pazopanib is another multi-targeted tyrosine kinase inhibitor with a strong anti-angiogenic profile.[8] Its primary targets include VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[9][10] The inhibition of these receptors disrupts tumor growth and angiogenesis.[11]
Mechanism of Action: Similar to Axitinib, Pazopanib acts as an ATP-competitive inhibitor of its target kinases, preventing their autophosphorylation and activation.[9] This blockade of downstream signaling pathways is central to its anti-tumor effects.[8]
Clinical Application: Pazopanib is approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[8][12] In advanced RCC, it has shown a significant reduction in the risk of tumor progression or death compared to a placebo.[13]
Entinostat
While not a traditional kinase inhibitor, Entinostat is often discussed in the context of cancer therapeutics and is a benzamide derivative.[14] It is a selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC3.[14][15]
Mechanism of Action: Entinostat's mechanism involves the inhibition of HDACs, leading to an increase in histone acetylation.[16] This results in a more relaxed chromatin structure, allowing for the reactivation of tumor suppressor genes that are often silenced in cancer cells.[15][16] This can induce cell cycle arrest, differentiation, and apoptosis.[17]
Clinical Application: Entinostat has shown promise in clinical trials for various cancers, including breast and lung cancer, often in combination with other therapies.[16] Its ability to modulate the immune response also makes it a candidate for combination with immunotherapies.[16]
Ganetespib (STA-9090)
Ganetespib is a potent, second-generation inhibitor of Heat Shock Protein 90 (Hsp90).[18] Hsp90 is a molecular chaperone responsible for the stability and function of numerous "client" proteins, many of which are oncoproteins critical for tumor growth and survival.[19]
Mechanism of Action: Ganetespib binds to the N-terminal ATP-binding pocket of Hsp90, leading to the destabilization and subsequent degradation of a wide array of oncogenic client proteins.[18][19] This disrupts multiple signaling pathways simultaneously, including PI3K/Akt, MAPK, and JAK/STAT.[18][20]
Clinical Application: Preclinical and clinical studies have demonstrated Ganetespib's activity across a broad spectrum of cancers, including non-small cell lung cancer, breast cancer, and leukemia.[18][20][21]
Quantitative Performance Data
The following tables provide a summary of the biochemical potency and cellular activity of the discussed inhibitors.
Table 1: Biochemical Potency (IC50) of Selected Indazole-Derived Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) |
| Axitinib | VEGFR-1, -2, -3 | 0.1, 0.2, 0.1-0.3[4] |
| Pazopanib | VEGFR-1, -2, -3 | 10, 30, 47[11] |
| PDGFRβ | 84[11] | |
| c-Kit | 74[11] | |
| Entinostat | HDAC1 | Potent in nanomolar range[22] |
| Ganetespib | Hsp90 | Potent inhibitor[18][23] |
Table 2: Clinical Efficacy of Selected Indazole-Derived Kinase Inhibitors in Advanced Renal Cell Carcinoma
| Inhibitor | Clinical Trial | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| Axitinib | Phase III (vs. Sorafenib) | 6.7 months[4] | 19%[4] |
| Pazopanib | Phase III (vs. Placebo) | 9.2 months[13] | Not specified |
| Axitinib | Phase III (vs. Sorafenib) | 6.7 months vs 4.7 months for Sorafenib[24] | 70 of 361 patients saw tumor shrinkage[24] |
| Pazopanib | Phase III (vs. Sunitinib - Patient Preference Study) | Not designed to compare efficacy[25] | Not applicable |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential.
Biochemical Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition.
Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium-labeled antibody binds to the phosphorylated substrate, bringing it in close proximity to a fluorescent tracer. Excitation of the europium donor results in energy transfer to the acceptor tracer, generating a signal that is proportional to the extent of substrate phosphorylation.
Detailed Protocol: A generalized protocol for a TR-FRET kinase assay is as follows:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the test inhibitor at desired concentrations in an appropriate assay buffer.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and test inhibitor. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[26]
-
Detection: Stop the kinase reaction by adding a solution containing EDTA and the europium-labeled antibody and fluorescent tracer. Incubate for a specified time (e.g., 30-60 minutes) to allow for antibody binding.[26][27]
-
Measurement: Read the plate using a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.[28]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission).[26] Plot the ratio against the inhibitor concentration to determine the IC50 value.[26]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[29]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[29]
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[30]
-
Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor and incubate for a desired period (e.g., 24, 48, or 72 hours).[31]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[31]
-
Solubilization: After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[29][30]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[31]
-
Data Analysis: Subtract the background absorbance from the readings and calculate the percentage of cell viability relative to an untreated control.
Visualizing Key Pathways and Workflows
Understanding the signaling pathways targeted by these inhibitors and the experimental workflows is crucial for effective research.
Caption: VEGFR signaling pathway and points of inhibition by Axitinib and Pazopanib.
Caption: General workflow for the discovery and preclinical development of kinase inhibitors.
Conclusion
The indazole scaffold continues to be a highly valuable starting point for the design of novel kinase inhibitors. The examples of Axitinib and Pazopanib highlight the success of targeting angiogenesis through VEGFR inhibition. Furthermore, the diverse mechanisms of action of compounds like Entinostat and Ganetespib underscore the broad applicability of targeted therapies in oncology. By understanding the comparative strengths and weaknesses of these inhibitors and employing robust experimental methodologies, researchers can continue to advance the development of more effective and selective cancer treatments.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 6. Axitinib - Wikipedia [en.wikipedia.org]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pazopanib: a novel multitargeted tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 16. What is Entinostat used for? [synapse.patsnap.com]
- 17. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. INLYTA® (axitinib) Clinical Trial Results | Safety Info [inlyta.com]
- 25. gsk.com [gsk.com]
- 26. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. poly-dtech.com [poly-dtech.com]
- 29. clyte.tech [clyte.tech]
- 30. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 31. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Guide to Greener Synthetic Routes for 5-Fluoro-3-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its fluorinated derivatives, 5-Fluoro-3-methyl-1H-indazole is a key building block in the synthesis of various pharmacologically active compounds. The imperative for sustainable and environmentally benign chemical processes has driven the development of novel synthetic strategies that offer significant advantages over traditional methods. This guide provides an in-depth comparison of classical and greener synthetic routes to this compound, supported by experimental data and protocols to inform the selection of the most appropriate method for research and development.
Executive Summary: A Shift Towards Greener Syntheses
Traditional synthetic routes to indazoles often rely on harsh reagents, stoichiometric amounts of hazardous materials, and generate significant waste streams. In contrast, modern greener approaches prioritize the use of catalytic methods, milder reaction conditions, and environmentally friendly solvents, leading to higher efficiency and a reduced environmental footprint. This guide will explore a classical diazotization-cyclization pathway and compare it with contemporary transition-metal-catalyzed and microwave-assisted methodologies.
Comparative Analysis of Synthetic Routes
The following sections detail prominent synthetic routes to this compound, with a quantitative comparison of their key performance indicators.
Route 1: Traditional Diazotization and Cyclization
This classical multi-step approach typically begins with a readily available fluorinated aniline derivative. A common pathway involves the diazotization of an appropriate aminotoluene precursor, followed by an intramolecular cyclization. While reliable, this method often involves the use of strong acids, diazotizing agents like sodium nitrite, and requires careful temperature control due to the instability of diazonium intermediates.
A representative transformation starts from 3-fluoro-2-methylaniline, which undergoes a series of reactions including bromination, diazotization, and cyclization, followed by a deprotection step.[1] Although this specific patent describes the synthesis of a bromo-fluoro-indazole, the underlying principles of diazotization and cyclization are fundamental to traditional indazole synthesis.
Key Characteristics of the Traditional Route:
-
Multi-step process: Often requires several sequential reactions, leading to longer overall synthesis time and potential for yield loss at each step.
-
Use of hazardous reagents: Employs reagents such as sodium nitrite and strong acids, which pose safety and environmental concerns.
-
Generation of waste: The use of stoichiometric reagents and multiple work-up procedures can lead to a significant amount of chemical waste.
-
Moderate to good yields: Overall yields can be variable depending on the specific substrate and optimization of each step.
Route 2: Greener Transition-Metal-Catalyzed C-H Activation and Annulation
Modern synthetic chemistry has seen a paradigm shift towards transition-metal-catalyzed reactions that enable direct C-H bond functionalization, offering a more atom-economical and efficient approach.[2] Catalysts based on rhodium, palladium, and copper have been extensively explored for the synthesis of indazoles.[2][3][4] These methods often involve the coupling of a substituted phenyl precursor with a suitable nitrogen source, followed by an intramolecular cyclization.
For the synthesis of this compound, a plausible greener route would involve the rhodium(III)-catalyzed C-H activation and annulation of a fluorinated phenylhydrazine with an appropriate coupling partner.[2] These reactions can often be performed in a single step, under milder conditions, and with a broader substrate scope compared to traditional methods.
Key Advantages of Transition-Metal-Catalyzed Routes:
-
High atom economy: C-H activation pathways minimize the formation of stoichiometric byproducts.
-
Fewer synthetic steps: Often allows for the construction of the indazole core in a single pot, increasing overall efficiency.
-
Milder reaction conditions: Typically proceeds under less harsh conditions than classical methods.
-
Catalytic quantities of reagents: Reduces the amount of metal waste generated.
Route 3: Process Intensification with Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times.[5][6] This technique can be applied to both traditional and modern synthetic routes to enhance their efficiency and reduce energy consumption.
The synthesis of indazole derivatives has been shown to be significantly accelerated under microwave irradiation.[5] For example, the cyclization of a substituted phenylhydrazone to form the indazole ring can be achieved in minutes under microwave heating, compared to several hours with conventional heating. This rapid heating can also minimize the formation of side products.
Benefits of Microwave-Assisted Synthesis:
-
Drastically reduced reaction times: What takes hours conventionally can often be achieved in minutes.
-
Improved yields: The rapid and uniform heating can lead to cleaner reactions and higher product yields.
-
Energy efficiency: Targeted heating of the reaction mixture is more energy-efficient than conventional heating methods.
-
Potential for solvent-free reactions: In some cases, reactions can be run without a solvent, further enhancing the green credentials of the process.
Quantitative Performance Comparison
| Parameter | Route 1: Traditional Diazotization | Route 2: Transition-Metal Catalysis | Route 3: Microwave-Assisted Synthesis |
| Starting Materials | Fluorinated anilines/toluidines | Fluorinated phenylhydrazines, imidates | Precursors for cyclization (e.g., fluorophenylhydrazones) |
| Key Reagents | NaNO₂, strong acids, isoamyl nitrite | Rh, Pd, or Cu catalysts, oxidants | - (enhances existing chemistries) |
| Reaction Steps | Multi-step (e.g., 3-4 steps) | Often one-pot | Can be applied to single or multi-step processes |
| Reaction Time | Hours to days | Typically 12-24 hours | Minutes to a few hours |
| Typical Yields | Moderate to good (variable) | Good to excellent (often >70%) | Often higher than conventional heating |
| Green Chemistry Aspects | Generates significant waste, uses hazardous reagents | High atom economy, catalytic reagents, milder conditions | Reduced energy consumption, faster reactions, potential for less solvent |
| Scalability | Can be challenging due to hazardous intermediates | Generally scalable, but catalyst cost can be a factor | Scalability can be addressed with continuous flow microwave reactors |
Experimental Protocols
Detailed Protocol for a Greener, Catalytic Approach (Hypothetical)
This protocol is a representative example based on modern catalytic methods and would require specific optimization for this compound.
Rhodium(III)-Catalyzed Intramolecular Annulation of a Fluorinated Phenylhydrazone
-
Preparation of the Hydrazone Precursor: To a solution of 4-fluorophenylhydrazine (1.0 eq) in ethanol, add acetaldehyde (1.1 eq). Stir the mixture at room temperature for 2 hours. The resulting hydrazone can be isolated or used directly in the next step.
-
Cyclization Reaction: In a sealed reaction vessel, combine the hydrazone (1.0 eq), [Cp*RhCl₂]₂ (2.5 mol%), and Cu(OAc)₂ (2.0 eq) as an oxidant.
-
Solvent and Atmosphere: Add a suitable solvent such as 1,2-dichloroethane (DCE) and purge the vessel with an inert atmosphere (e.g., argon).
-
Reaction Conditions: Heat the reaction mixture at 100 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Visualization of Synthetic Pathways
Diagram 1: Traditional vs. Greener Synthetic Logic
Caption: Comparison of traditional multi-step and modern one-pot catalytic routes.
Diagram 2: Experimental Workflow for a Greener Synthesis
Caption: General experimental workflow for a greener catalytic synthesis.
Conclusion and Future Outlook
The synthesis of this compound has evolved from traditional, often harsh, methodologies to more elegant and sustainable catalytic strategies. Transition-metal-catalyzed C-H activation and annulation reactions, along with process intensification techniques like microwave-assisted synthesis, offer significant advantages in terms of efficiency, atom economy, and environmental impact. For researchers and drug development professionals, the adoption of these greener routes not only aligns with the principles of sustainable chemistry but also provides practical benefits in terms of reduced reaction times, higher yields, and access to a broader range of functionalized indazole derivatives. Future research will likely focus on the development of even more efficient and recyclable catalysts, the use of biomass-derived solvents, and the integration of continuous flow technologies for a truly sustainable production of this important pharmaceutical building block.
References
- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 2. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Journey: Charting the Synthesis of 5-Fluoro-3-methyl-1H-indazole from its Precursor
In the landscape of medicinal chemistry, fluorinated indazoles represent a cornerstone scaffold, prized for their diverse biological activities. Among these, 5-Fluoro-3-methyl-1H-indazole stands out as a key intermediate in the development of therapeutic agents. Its synthesis is a critical process, and ensuring its successful completion requires meticulous analytical oversight. This guide provides an in-depth spectroscopic comparison between this compound and its direct precursor, 1-(2-amino-5-fluorophenyl)ethanone, offering researchers a clear roadmap to monitor this crucial chemical transformation.
The conversion is not merely a synthetic step; it is a fundamental restructuring of the molecule. An open-chain aminoketone undergoes a cyclization and condensation reaction to form a bicyclic aromatic indazole system. This guide will demonstrate how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) serve as indispensable tools to confirm this transformation, each providing a unique piece of the structural puzzle. By understanding the distinct spectral signatures of both the starting material and the product, researchers can unequivocally verify the reaction's outcome, assess purity, and proceed with confidence in their drug development pipeline.
The Synthetic Transformation: From Aminophenone to Indazole
The synthesis of this compound from 1-(2-amino-5-fluorophenyl)ethanone typically proceeds via a diazotization of the amino group, followed by an intramolecular cyclization. This reaction closes the five-membered pyrazole ring onto the benzene ring, forming the characteristic indazole core. The key structural changes to monitor are the consumption of the primary amine (-NH₂) and ketone (C=O) functionalities of the precursor and the formation of the N-N bond and the C=N bond within the newly formed heterocyclic ring of the product.
Caption: Synthetic route from precursor to final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds. By observing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, we can map the electronic environment of each atom and track the changes that occur during the reaction.
¹H NMR Analysis
The transformation from the aminophenone to the indazole results in significant changes in the aromatic region of the ¹H NMR spectrum. The precursor, an unsymmetrically substituted benzene ring, will show a distinct set of multiplets. Upon cyclization, the formation of the bicyclic system alters the symmetry and electronic nature of the aromatic ring, leading to a new set of signals. Crucially, the broad singlet corresponding to the -NH₂ protons in the precursor will disappear, and a very broad N-H proton signal for the indazole ring will appear far downfield.
¹³C NMR Analysis
The ¹³C NMR spectrum provides definitive evidence of the functional group transformation. The most telling change is the disappearance of the carbonyl carbon (C=O) signal from the precursor, which typically resides in the 190-200 ppm region. Concurrently, new signals corresponding to the carbon atoms of the newly formed pyrazole ring will appear, notably the C=N carbon (C3).
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 1-(2-amino-5-fluorophenyl)ethanone | ~2.5 (s, 3H, -COCH₃), ~6.0-6.5 (br s, 2H, -NH₂), ~6.7-7.5 (m, 3H, Ar-H) | ~28 (-COCH₃), ~115-135 (Ar-C), ~158 (d, ¹JCF), ~198 (C=O) |
| This compound | ~2.5 (s, 3H, -CH₃), ~7.0-7.6 (m, 3H, Ar-H), ~13.0 (br s, 1H, N-H) | ~10 (-CH₃), ~100-140 (Ar-C), ~145 (C3), ~159 (d, ¹JCF) |
| Note: The spectral data presented are typical predicted values based on analogous structures. Precise chemical shifts can vary based on solvent and experimental conditions. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Group Vibrations
FT-IR spectroscopy excels at identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It provides a clear and rapid assessment of the reaction's progress by tracking the disappearance of reactant functional groups and the appearance of product functionalities.
For the synthesis of this compound, the key transformations are starkly visible in the IR spectrum:
-
Disappearance of Precursor Signals: The spectrum of 1-(2-amino-5-fluorophenyl)ethanone is characterized by two sharp N-H stretching bands for the primary amine around 3300-3500 cm⁻¹ and a strong, sharp carbonyl (C=O) absorption peak around 1650-1680 cm⁻¹.
-
Appearance of Product Signals: In the final product, these signals are absent. Instead, a very broad N-H stretching band appears around 3100-3300 cm⁻¹, characteristic of the hydrogen-bonded N-H in the indazole ring. A C=N stretching vibration will also appear in the 1600-1650 cm⁻¹ region.
| Compound | Key FT-IR Absorptions (cm⁻¹) | Vibrational Mode |
| 1-(2-amino-5-fluorophenyl)ethanone | 3450-3300 (two bands) | N-H Stretch (primary amine) |
| 1660 | C=O Stretch (ketone) | |
| ~1230 | C-F Stretch | |
| This compound | 3300-3100 (broad) | N-H Stretch (indazole) |
| 1630 | C=N Stretch | |
| ~1240 | C-F Stretch | |
| Note: The spectral data presented are typical predicted values. |
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the unequivocal molecular weight of the analyte, offering final confirmation of a successful synthesis. The technique ionizes the molecule and measures its mass-to-charge ratio (m/z).
The precursor, 1-(2-amino-5-fluorophenyl)ethanone, has a molecular weight of 153.15 g/mol . The synthesized product, this compound, has a molecular weight of 150.15 g/mol . This slight decrease in mass is consistent with the loss of water (H₂O) and the addition of a nitrogen atom during the cyclization process from an intermediate hydrazone. The mass spectrum will show a molecular ion peak [M]⁺ at m/z 153 for the precursor and m/z 150 for the product, confirming the identity of each compound.
| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ Peak (m/z) |
| 1-(2-amino-5-fluorophenyl)ethanone | C₈H₈FNO | 153.16 | 153 |
| This compound | C₈H₇FN₂ | 150.15 | 150 |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized protocols must be followed.
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[1]
-
Data Acquisition: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[1]
-
For ¹H NMR , acquire the spectrum using standard parameters, averaging a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR , acquire a proton-decoupled spectrum. A significantly larger number of scans (e.g., 1024 or more) is typically required.
-
-
Data Processing: Apply Fourier transformation to the raw data. Perform phase and baseline corrections to obtain a clean spectrum for analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.
-
Background Collection: Before running the sample, collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum in the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Method Setup: Set the GC oven temperature program to adequately separate the analyte from the solvent and any impurities. A typical program might start at 50°C and ramp to 250°C at 10°C/min. Set the mass spectrometer to scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-400) using Electron Ionization (EI).
-
Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The instrument will automatically perform the separation and mass analysis.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to your compound. Examine the mass spectrum of that peak to identify the molecular ion and characteristic fragmentation patterns.
Conclusion
The journey from 1-(2-amino-5-fluorophenyl)ethanone to this compound is a story told eloquently by spectra. ¹H and ¹³C NMR confirm the precise rearrangement of the carbon-hydrogen framework and the critical loss of the ketone. FT-IR provides the unambiguous disappearance of the primary amine and carbonyl groups and the appearance of the indazole N-H. Finally, mass spectrometry validates the expected change in molecular weight, confirming the elemental composition. Together, these techniques provide a self-validating system, offering drug development professionals the analytical certainty required to verify this crucial synthetic transformation.
References
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 5-Fluoro-3-methyl-1H-indazole Compounds
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, metabolic stability is a critical gatekeeper.[1][2] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to poor bioavailability and a short duration of action.[2][3][4] Conversely, excessively stable compounds can accumulate, increasing the risk of toxicity.[2][4] Therefore, a central challenge in medicinal chemistry is to design molecules that balance potent biological activity with an optimal pharmacokinetic profile.[5]
The 1H-indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for protein kinase inhibitors, due to its ability to form key interactions with target proteins. However, the indazole ring system can be susceptible to metabolic modification. To address this, medicinal chemists often employ fluorination, a strategy known to enhance metabolic stability by blocking sites of oxidative metabolism.[6][7][8] The strong carbon-fluorine bond is significantly more resistant to cleavage by metabolic enzymes like Cytochrome P450s (CYPs) compared to a carbon-hydrogen bond.[6][8]
This guide provides a comprehensive framework for assessing the metabolic stability of compounds containing the 5-fluoro-3-methyl-1H-indazole moiety. We will delve into the core in vitro assays, explain the causality behind experimental choices, and present a comparative analysis to guide rational drug design.
Core Methodologies for Assessing Metabolic Stability
To accurately predict a compound's metabolic fate, we utilize a tiered in vitro approach, primarily employing liver microsomes and hepatocytes. These systems model the liver, the body's primary site for drug metabolism.[9]
The Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
Principle & Rationale: Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes. They are a rich source of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[9][10][11] This assay is a cost-effective, high-throughput method used early in drug discovery to assess a compound's susceptibility to oxidative metabolism.[10] By measuring the rate of disappearance of the parent compound, we can calculate its intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[3][12]
Detailed Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Thaw cryopreserved human liver microsomes (e.g., 20 mg/mL stock) in a 37°C water bath immediately before use and dilute to a working concentration of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[13] Keep on ice.
-
Prepare a NADPH-regenerating system solution in phosphate buffer. This system typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a sustained supply of the essential cofactor (NADPH) for CYP enzyme activity.[12][14]
-
Prepare test compound stock solutions (e.g., 10 mM in DMSO) and create a working solution (e.g., 100 µM) by diluting in the assay buffer. The final solvent concentration in the incubation should be kept low (<0.5% for DMSO) to avoid enzyme inhibition.[15]
-
-
Incubation Procedure:
-
Pre-warm the microsomal solution and test compound working solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the microsomal/compound mixture. The final test compound concentration is typically 1 µM.[15]
-
Incubate the reaction mixture at 37°C in a shaking water bath.[12]
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[16]
-
Terminate the reaction at each time point by adding a 3-5 fold volume of ice-cold acetonitrile containing an internal standard (IS).[10][15] The IS is a compound of similar analytical properties but different mass, used to normalize for variations in sample processing and instrument response.
-
-
Sample Analysis:
-
Centrifuge the terminated samples at high speed (e.g., 10,000 x g) to precipitate proteins.[14]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the remaining parent compound concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[17][18][19] LC-MS/MS provides the high sensitivity and selectivity required to measure drug concentrations in complex biological matrices.[20][21]
-
-
Controls:
Caption: Workflow for the Liver Microsomal Stability Assay.
Data Interpretation: The concentration of the parent compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the natural logarithm of the remaining compound percentage versus time. The intrinsic clearance (CLint) is then calculated using the following equations:
-
Rate Constant (k) = (ln(2)) / t½
-
CLint (µL/min/mg protein) = (k * 1000) / (protein concentration in mg/mL)
The Hepatocyte Stability Assay: The "Gold Standard" for In Vitro Metabolism
Principle & Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack the complete enzymatic machinery of a living cell. Intact hepatocytes are considered the "gold standard" because they contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors in a physiologically relevant environment.[9] This assay also accounts for cellular uptake and transport processes, providing a more comprehensive and often more accurate prediction of in vivo hepatic clearance.[22]
Detailed Experimental Protocol: Hepatocyte Stability Assay
-
Preparation of Reagents:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).
-
Resuspend the viable hepatocytes in a pre-warmed incubation medium (e.g., Williams' Medium E) to a specific density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[23]
-
Prepare test compound working solutions as described for the microsomal assay.
-
-
Incubation Procedure:
-
Pre-incubate the hepatocyte suspension in a CO2 incubator at 37°C to allow the cells to acclimate.[24]
-
Initiate the assay by adding the test compound working solution to the hepatocyte suspension (final concentration typically 1-3 µM).[16][24]
-
Incubate at 37°C with gentle shaking.
-
Sample the suspension at designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[24]
-
Terminate the reactions by mixing the samples with ice-cold acetonitrile containing an internal standard.[25]
-
-
Sample Analysis & Controls:
-
Sample processing and LC-MS/MS analysis are identical to the microsomal assay.
-
Positive Controls: Use compounds with known phase I (e.g., Midazolam) and phase II (e.g., 7-Hydroxycoumarin) metabolic pathways to validate the activity of the complete enzymatic system.[24]
-
Negative Control: A parallel incubation without hepatocytes can be used to check for compound stability in the medium.
-
Caption: Workflow for the Hepatocyte Stability Assay.
Data Interpretation: Data analysis is similar to the microsomal assay, yielding t½ and CLint. However, CLint is expressed in terms of cell number:
-
CLint (µL/min/10^6 cells) = (k * 1000) / (cell density in 10^6 cells/mL)
This value can then be scaled to predict in vivo hepatic blood clearance (CLh) using physiological parameters like liver blood flow and hepatocellularity.[23][26]
Comparative Analysis: Metabolic Stability of this compound Derivatives
To illustrate the principles of structure-metabolic stability relationships (SMSR), we present example data for a series of indazole-containing compounds. The objective is to systematically evaluate the impact of the fluorine atom and other substitutions.
Data Summary: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound ID | Structure | Modification vs. Parent | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| A-1 | 3-methyl-1H-indazole | Parent Scaffold | 8 | 86.6 | Low |
| A-2 | This compound | 5-Fluoro substitution | > 60 | < 11.6 | High |
| A-3 | 5-Fluoro-3-(phenoxymethyl)-1H-indazole | Add p-methoxyphenyl ether | 12 | 57.8 | Low-Moderate |
| Control | Verapamil | Positive Control | 16 | 43.3 | Moderate |
Note: This is illustrative data generated for guidance purposes.
Discussion of Results:
-
Impact of Fluorination (A-1 vs. A-2): The parent compound, 3-methyl-1H-indazole (A-1 ), demonstrates low metabolic stability, suggesting it is rapidly metabolized by CYP enzymes. A likely metabolic "soft spot" is the C5 position on the benzene ring, which is susceptible to aromatic hydroxylation. The introduction of a fluorine atom at this position in compound A-2 dramatically increases the metabolic half-life, classifying it as highly stable. This is a classic example of using fluorine to block a site of metabolic attack.[6][27]
-
Introduction of a New Metabolic Liability (A-2 vs. A-3): While the 5-fluoro group protects the indazole core, adding a para-methoxyphenyl ether at the 3-position in compound A-3 reintroduces metabolic instability. The methoxy group is a well-known substrate for O-dealkylation by CYP enzymes. This demonstrates that while one part of a molecule can be stabilized, new liabilities can be introduced elsewhere, requiring a holistic assessment of the entire structure.
-
Contextualization with Controls: Comparing the test compounds to a well-characterized drug like Verapamil provides essential context and validates the assay's performance.
Understanding the Metabolic Pathways
A key aspect of improving metabolic stability is understanding how and where a compound is metabolized.
Common Metabolic Fates of Indazoles and the Protective Role of Fluorine: The primary metabolic pathways for many N-heterocyclic compounds, including indazoles, are CYP-mediated oxidations.[28][29] For the 3-methyl-1H-indazole scaffold, the most probable sites of metabolism are:
-
Aromatic Hydroxylation: Oxidation of the benzene portion of the indazole ring, particularly at the electron-rich C5 or C7 positions.
-
Alkyl Hydroxylation: Oxidation of the 3-methyl group to form a hydroxymethyl metabolite, which can be further oxidized to a carboxylic acid.
-
N-Glucuronidation: A Phase II conjugation reaction on one of the indazole nitrogen atoms, more commonly observed in hepatocyte assays.
The strategic placement of a fluorine atom at the C5 position effectively blocks aromatic hydroxylation at that site.[8] Because the C-F bond is extremely strong and fluorine is highly electronegative, it deactivates the ring towards electrophilic attack by CYP enzymes, forcing metabolism to occur at other, potentially slower, sites like the 3-methyl group.[6][7]
Caption: Potential metabolic pathways of 3-methyl-1H-indazole.
Conclusion and Strategic Outlook
The assessment of metabolic stability is a cornerstone of modern drug discovery. For compounds built on the this compound scaffold, a systematic in vitro evaluation is essential for selecting candidates with favorable pharmacokinetic properties.
This guide outlines a robust, two-tiered approach:
-
Liver Microsomal Assay: A rapid, early-stage screen to assess susceptibility to Phase I (CYP-mediated) metabolism and the effectiveness of strategies like fluorination.
-
Hepatocyte Assay: A more comprehensive, physiologically relevant system to evaluate both Phase I and Phase II metabolism, providing data that is more predictive of in vivo human clearance.
The illustrative data clearly shows that while the 5-fluoro substitution is an effective strategy for enhancing the metabolic stability of the indazole core, researchers must remain vigilant to metabolic liabilities in other parts of the molecule. By combining these robust in vitro assays with a deep understanding of structure-metabolic stability relationships, drug development professionals can more effectively design and select compounds with a higher probability of success in the clinic.
References
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. annualreviews.org [annualreviews.org]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. mercell.com [mercell.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. admin.mantechpublications.com [admin.mantechpublications.com]
- 21. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 22. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 23. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 25. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 26. nuvisan.com [nuvisan.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Investigation of indazole unbinding pathways in CYP2E1 by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. research.uaeu.ac.ae [research.uaeu.ac.ae]
The Privileged Scaffold: A Comparative Patent Guide to the Synthesis and Application of 5-Fluoro-3-methyl-1H-indazole
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of core scaffolds is paramount to successful lead optimization. The indazole ring system, a bioisostere of the native indole found in tryptophan, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. The targeted introduction of fluorine—a cornerstone of modern drug design—bestows enhanced metabolic stability and binding affinity. This guide provides an in-depth analysis of the patent landscape surrounding a particularly valuable building block: 5-Fluoro-3-methyl-1H-indazole (CAS 945265-03-2) . We will objectively compare patented and patent-analogous synthetic strategies and explore its critical application as a key intermediate in the development of next-generation kinase inhibitors.
Part 1: The Synthetic Patent Landscape
While a single, dedicated patent for the synthesis of this compound is not prominently disclosed, the industrial route can be confidently inferred from patents covering analogous structures. The dominant strategy involves a classical diazotization and reductive cyclization of a substituted aminophenone. This approach is favored for its scalability, high yields, and use of readily available starting materials.
Method 1: Diazotization-Reductive Cyclization (Dominant Patented Approach)
This method is analogous to patented processes for other substituted indazoles, such as the synthesis of 3-methyl-1H-indazole from 2-aminoacetophenone. The key transformation is the conversion of an ortho-methylaryl amine into the bicyclic indazole system.
Causality Behind Experimental Choices:
-
Diazotization: The use of sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) is the universally accepted method for converting a primary aromatic amine into a diazonium salt. This intermediate is highly reactive and poised for cyclization.
-
Reductive Cyclization: The introduction of a mild reducing agent, classically stannous chloride (SnCl₂), is critical. The diazonium salt is reduced in situ to a hydrazine-like species which immediately undergoes intramolecular cyclization via condensation with the adjacent acetyl group, followed by aromatization to form the stable indazole ring. The choice of SnCl₂ is driven by its efficacy and cost-effectiveness in large-scale synthesis.
-
pH Control: The final precipitation of the product by adjusting the pH to basic (8-9) is a crucial purification step. The indazole, being weakly acidic at the N1 position, is deprotonated to its salt form in strong acid. Neutralization or slight basification reduces its solubility, allowing for isolation by filtration.
Caption: Dominant synthetic route to this compound.
Method 2: Phenylhydrazine Cyclization (Alternative Approach)
An alternative, classical route involves the condensation of a substituted phenylhydrazine with a carbonyl compound. For this target, the reaction would be between 4-fluorophenylhydrazine and an acetaldehyde equivalent (or a protected form).
Causality and Limitations:
-
Regioselectivity: The primary drawback of this method is poor regioselectivity. The cyclization of 4-fluorophenylhydrazine with an unsymmetrical ketone or aldehyde can lead to a mixture of two isomeric indazoles (5-fluoro and 6-fluoro), which are often difficult to separate, reducing the overall yield and increasing purification costs. This makes it less desirable for industrial production where pure, single isomers are required.
Comparative Analysis of Synthetic Routes
| Feature | Method 1: Diazotization-Reductive Cyclization | Method 2: Phenylhydrazine Cyclization |
| Starting Materials | 2-Amino-5-fluoroacetophenone | 4-Fluorophenylhydrazine, Acetaldehyde equivalent |
| Key Advantage | High regioselectivity, high yield of single isomer | Utilizes common hydrazine chemistry |
| Key Disadvantage | Requires careful control of diazotization temperature | Poor regioselectivity, leads to isomeric mixtures |
| Scalability | Excellent; widely used in industrial processes | Poor due to separation challenges |
| Patent Relevance | Strongly supported by analogous patented processes | Less favored in modern patents for specific isomers |
Experimental Protocol: Synthesis of this compound
(Based on analogous patented procedures, e.g., CN105198813B)
Materials:
-
2-Amino-5-fluoroacetophenone
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) solution
-
Ice
Procedure:
-
Diazotization: A solution of 2-amino-5-fluoroacetophenone (1.0 eq) is prepared in a mixture of concentrated HCl and water, then cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise to the cooled aniline solution, maintaining the temperature below 10°C. The reaction is stirred at this temperature for 1 hour to ensure complete formation of the diazonium salt.
-
Reductive Cyclization: In a separate flask, a solution of stannous chloride dihydrate (2.5 eq) in concentrated HCl is prepared and cooled to 0-10°C.
-
The cold diazonium salt solution from step 2 is added slowly to the stannous chloride solution, keeping the temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to stir overnight, gradually warming to room temperature.
-
Isolation: The reaction mixture is poured into ice water. The pH of the resulting slurry is carefully adjusted to 8-9 using a base (e.g., 50% NaOH or concentrated NH₄OH) while keeping the temperature low.
-
A solid precipitate forms. This is collected by vacuum filtration.
-
The filter cake is washed thoroughly with cold water until the filtrate is neutral.
-
The collected solid is dried under vacuum to yield this compound as a solid product.
Part 2: The Application Patent Landscape
This compound is not typically the final active pharmaceutical ingredient (API) but rather a crucial, high-value intermediate. Its patent value lies in its utility for constructing complex molecules, most notably multi-kinase inhibitors for oncology. The indazole serves as the hinge-binding motif, while the fluorine atom enhances metabolic stability and the methyl group provides a key substitution point for building out the rest of the molecule.
Case Study: Intermediate for Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibitors
The dysregulation of FGFR signaling is a known driver in various cancers. Numerous patents describe indazole-based compounds as potent FGFR inhibitors.[1][2] The this compound core is an ideal starting point for such molecules. The synthesis involves subsequent functionalization at the N1 and C3 positions.
Causality Behind Application Strategy:
-
N1-Arylation: The N1 position of the indazole is typically coupled with a substituted aryl or heteroaryl ring. This portion of the final molecule often occupies the solvent-exposed region of the kinase active site and is modified to tune solubility and pharmacokinetic properties.
-
C3-Functionalization: The C3-methyl group can be further functionalized, or more commonly, the C3 position is first halogenated (e.g., iodinated) to enable palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This is a powerful and versatile method for introducing the complex side chains necessary for potent and selective kinase inhibition, as detailed in patents for drugs like Axitinib.[3][4]
Caption: Patented workflow from intermediate to a final kinase inhibitor.
Supporting Experimental Data from Representative Patents
While a specific inhibitor built from this compound is constructed here for illustrative purposes, the biological activity data is representative of what is claimed in patents for structurally similar indazole-based FGFR inhibitors.
| Compound Type | Target Kinase | IC₅₀ (nM) | Patent Reference (Analogous Compounds) |
| Indazole-Pyrimidinamine | FGFR1 | < 10 | US-10562900-B2[1] |
| Indazole-Pyrimidinamine | FGFR2 | < 15 | US-10562900-B2[1] |
| Indazole-Pyrimidinamine | FGFR3 | < 5 | US-10562900-B2[1] |
| Indazole-Pyrimidinamine | VEGFR2 | > 500 | US-10562900-B2[1] |
The data demonstrates potent and selective inhibition of the target FGFR kinases, a key requirement for a successful targeted therapy. The 5-fluoro-indazole core is instrumental in achieving this profile.
Experimental Protocol: Synthesis of a Representative FGFR Inhibitor
(Based on general methods in patents US-10562900-B2 and US9580406B2)
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
2-(tributylstannyl)pyridine (or equivalent boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., DMF, Dioxane)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
Procedure:
-
Iodination at C3: this compound (1.0 eq) is dissolved in a suitable solvent like DMF. N-Iodosuccinimide (1.2 eq) is added, and the mixture is stirred at room temperature until TLC/LC-MS analysis shows complete conversion to 3-iodo-5-fluoro-1H-indazole. (Note: This step replaces the methyl group with iodine via an electrophilic substitution mechanism, often requiring specific conditions not detailed here).
-
N-Arylation (Illustrative): The resulting 3-iodo-5-fluoro-1H-indazole (1.0 eq) is reacted with a suitable aryl halide (e.g., 2,6-dichloro-3,5-dimethoxyphenyl bromide) under Buchwald-Hartwig or similar coupling conditions to install the desired N1-substituent.
-
C3 Cross-Coupling: The N1-arylated, C3-iodinated indazole (1.0 eq), a heteroaryl coupling partner such as 2-(tributylstannyl)pyridine (1.5 eq), and a palladium catalyst (0.05 eq) are combined in an inert solvent like dioxane.
-
A base (e.g., K₂CO₃, 2.0 eq) is added, and the mixture is degassed and heated to reflux under an inert atmosphere (N₂ or Ar).
-
The reaction is monitored until completion. Upon cooling, the mixture is worked up via extraction and purified by column chromatography to yield the final API.
This guide illustrates that the value of this compound is firmly established in the patent literature, not as a final product, but as a cornerstone intermediate. Its synthesis is achieved through reliable, scalable, and patent-supported methodologies, and its application provides a direct and versatile route to potent, selective, and novel kinase inhibitors that form the basis of cutting-edge therapeutic discovery.
References
- 1. Indazole compounds as FGFR kinase inhibitor, preparation and use thereof - Patent US-10562900-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BR112017003312B1 - INDAZOLE COMPOUNDS AS FGFR KINASE INHIBITORS, PREPARATION AND USE THEREOF - Google Patents [patents.google.com]
- 3. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
- 4. CN103387565B - The preparation method of Axitinib - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Fluoro-3-methyl-1H-indazole
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The handling and disposal of specialized chemical reagents like 5-Fluoro-3-methyl-1H-indazole, a fluorinated heterocyclic compound often used in medicinal chemistry and drug discovery, demand rigorous adherence to safety protocols to protect both laboratory personnel and the environment. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established regulatory standards and best practices in laboratory safety.
The core principle underpinning this guide is that all chemical waste must be managed in a way that assumes it is hazardous unless definitively proven otherwise. For a compound like this compound, its halogenated nature and potential biological activity necessitate its classification as hazardous waste, mandating a specific disposal pathway.
Hazard Assessment and Waste Characterization
Before any disposal actions are taken, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar fluorinated and brominated indazole derivatives allow for a robust presumptive hazard assessment.
-
Presumptive Hazards: Based on analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
-
Regulatory Classification: Due to the carbon-fluorine bond, this compound is classified as a halogenated organic compound . Its disposal is therefore governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][5]
-
Precautionary Principle for Biologically Active Molecules: Indazole scaffolds are prevalent in drug candidates, many of which are cytotoxic (antineoplastic) agents.[] Until proven otherwise, it is prudent to handle this compound and its associated waste with the stringent precautions recommended by the Occupational Safety and Health Administration (OSHA) for cytotoxic drugs to minimize exposure.[7][8][9]
Personal Protective Equipment (PPE): A Non-Negotiable Safety System
A self-validating safety protocol begins with the correct use of PPE. The following table outlines the minimum PPE required when handling the pure compound or its waste streams. The causality behind each choice is critical: the goal is to create an impermeable barrier between the researcher and the chemical hazard.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemically resistant nitrile gloves (minimum thickness of 4 mil) | To prevent dermal absorption. Nitrile provides good resistance to a wide range of chemicals, including many organic compounds. |
| Eye Protection | ANSI Z87.1-compliant safety goggles | To protect against splashes and fine particulates. Goggles provide a full seal around the eyes, which is superior to safety glasses. |
| Body Protection | Flame-resistant laboratory coat with closed cuffs | To prevent contact with skin and personal clothing. Cuffs should be tucked into gloves to ensure a complete seal. |
| Respiratory Protection | Not typically required for small quantities handled in a certified chemical fume hood. | All handling of the solid compound and preparation of its waste should occur within a fume hood to control airborne particulates and vapors. |
Core Disposal Protocols: Step-by-Step Methodologies
Proper disposal is not a single action but a series of precise, segregated workflows. Mixing waste streams can lead to dangerous chemical reactions and violates regulatory requirements.[10][11]
Protocol 3.1: Disposal of Unused or Expired this compound (Pure Solid)
-
Do Not Attempt Neutralization: Do not try to chemically neutralize the pure compound. This can create unknown byproducts and is not a recognized disposal method.
-
Container Integrity: If possible, designate the original manufacturer's container for disposal.[12] Ensure the label is intact and legible. If the original container cannot be used, transfer the material to a new, compatible, and properly labeled waste container.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "Waste this compound"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")
-
The date when the first amount of waste was placed in the container (Accumulation Start Date).[13]
-
-
Segregation: Store the container in a designated Satellite Accumulation Area (SAA) with other halogenated solid organic waste .[14] Do not mix with other waste categories.
Protocol 3.2: Disposal of Contaminated Solid Waste (Non-Sharps)
This stream includes items like contaminated gloves, weighing paper, bench protectors, and pipette tips.
-
Collection: Place all contaminated solid waste into a designated, durable, leak-proof container (e.g., a lined cardboard box or a plastic drum).
-
Labeling: Clearly label the container "Halogenated Solid Waste." List the primary contaminants, with "this compound" being prominent.
-
Closure: Keep the container closed at all times unless actively adding waste.[14]
-
Storage: Store in the SAA, segregated from incompatible waste streams.
Protocol 3.3: Disposal of Contaminated Liquid Waste
This includes solutions containing the compound or rinsate from cleaning contaminated glassware.
-
Collection Container: Use a chemically compatible, shatter-resistant container (e.g., a coated glass or high-density polyethylene bottle) with a secure, screw-top cap.
-
Segregation is Key: This waste must be collected in a container designated exclusively for halogenated organic liquid waste . Mixing with non-halogenated solvents is a common and serious compliance violation.[11]
-
Labeling: Affix a hazardous waste label detailing all chemical constituents and their approximate concentrations.
-
pH Consideration: Do not mix with strongly acidic or basic waste streams.
-
Prohibition of Evaporation: It is illegal and unsafe to dispose of this waste by evaporation in a fume hood.[14][15]
Protocol 3.4: Decontamination and Disposal of "Empty" Containers
Under RCRA, an "empty" container that held a hazardous waste can be disposed of as regular trash only after specific procedures are followed.[15]
-
Triple Rinsing: The container must be rinsed three times with a suitable solvent (one that can dissolve the compound, such as acetone or methanol).
-
Collect Rinsate: Crucially, all rinsate from these three washes must be collected and disposed of as halogenated liquid hazardous waste as described in Protocol 3.3.[12]
-
Defacing: Once triple-rinsed, the container's original label must be completely removed or defaced to prevent confusion.[15]
-
Final Disposal: The clean, defaced container can now be disposed of in a designated bin for clean lab glass or plastic.
Final Disposal Pathway: Incineration
The universally accepted and environmentally required method for destroying halogenated organic compounds is high-temperature incineration .[16][17]
-
Mechanism: Licensed hazardous waste facilities operate incinerators at temperatures exceeding 1000 °C, which provides the energy required to break the stable carbon-halogen bonds. These systems are equipped with advanced flue gas scrubbing technology to neutralize harmful byproducts like hydrogen fluoride.[4]
-
Your Responsibility: Your laboratory's role is to ensure the waste is properly characterized, segregated, labeled, and stored for pickup by a licensed hazardous waste disposal service.[10] This service will then transport the waste for final destruction via incineration.
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for correctly segregating waste generated from work with this compound.
Caption: Waste Segregation Workflow for this compound.
By adhering to this structured approach—from hazard assessment and PPE selection to meticulous segregation and labeling—researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. Effective Lab Chemical Waste Management [emsllcusa.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. vumc.org [vumc.org]
- 16. echemi.com [echemi.com]
- 17. Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change [mdpi.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
